Technical Documentation Center

5-Bromo-1,3-dimethyl-2-nitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-1,3-dimethyl-2-nitrobenzene
  • CAS: 76435-22-8

Core Science & Biosynthesis

Foundational

5-Bromo-1,3-dimethyl-2-nitrobenzene CAS number

An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS No. 76435-22-8) Introduction 5-Bromo-1,3-dimethyl-2-nitrobenzene is a substituted aromatic compound of significant interest to researchers and synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS No. 76435-22-8)

Introduction

5-Bromo-1,3-dimethyl-2-nitrobenzene is a substituted aromatic compound of significant interest to researchers and synthetic chemists. As a functionalized nitrobenzene derivative, it serves as a versatile intermediate in the synthesis of more complex molecular architectures. The strategic placement of bromo, methyl, and nitro groups on the benzene ring provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, an analysis of its chemical reactivity, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of 5-Bromo-1,3-dimethyl-2-nitrobenzene are crucial for its proper handling, characterization, and use in experimental settings. These details are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-bromo-1,3-dimethyl-2-nitrobenzene
CAS Number 76435-22-8[1][2]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
InChI Key RBBIBDKTQQOFAG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Br)N(=O)=O)C

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical Form Solid
Purity Typically ≥95%[1]
Storage Temperature Room temperature, sealed in a dry environment[2]

Synthesis and Mechanism

A logical and established method for the synthesis of 5-Bromo-1,3-dimethyl-2-nitrobenzene is the electrophilic nitration of the corresponding precursor, 3-Bromo-1,5-dimethylbenzene (also known as 5-bromo-m-xylene).

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the nitration reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

  • Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. In 5-bromo-m-xylene, the two methyl groups at positions 1 and 3 cooperatively activate positions 2, 4, and 6.

  • Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance. It directs incoming electrophiles to positions 2, 4, and 6.

The confluence of these directing effects strongly favors the substitution of the incoming nitronium ion (NO₂⁺) at the C2 position, which is ortho to both methyl groups and the bromo substituent. Steric hindrance at positions 4 and 6, which are flanked by both a methyl and a bromo group, further enhances the selectivity for the C2 position.

Proposed Synthetic Workflow

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus Protonation H2SO4 H₂SO₄ H2SO4->NO2_plus Catalyst HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Intermediate Sigma Complex (Resonance Stabilized) NO2_plus->Intermediate Nitration Start 5-Bromo-m-xylene Start->Intermediate Attack by π-system Product 5-Bromo-1,3-dimethyl-2-nitrobenzene Intermediate->Product Deprotonation

Caption: Synthetic workflow for the nitration of 5-bromo-m-xylene.

Detailed Experimental Protocol

This protocol is based on established methods for the nitration of substituted aromatic compounds.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 95-98%). Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃, 70%) to the cooled, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 5-bromo-m-xylene dropwise via the dropping funnel to the reaction flask. Control the rate of addition to maintain the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-Bromo-1,3-dimethyl-2-nitrobenzene as a solid.

Chemical Reactivity and Potential Applications

The reactivity of 5-Bromo-1,3-dimethyl-2-nitrobenzene is dictated by its substituents:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the ring towards further electrophilic aromatic substitution.[4][5] However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (the bromo position). The nitro group itself can be readily reduced to an amino group (-NH₂), opening pathways to a wide range of derivatives like anilines, amides, and diazonium salts.

  • Bromo Group (-Br): The carbon-bromine bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Methyl Groups (-CH₃): These groups can be oxidized to carboxylic acids under strong oxidizing conditions, providing another handle for functionalization.

Given its array of functional groups, this compound is a valuable building block for synthesizing target molecules in medicinal chemistry, agrochemicals, and materials science.

Safety and Handling

5-Bromo-1,3-dimethyl-2-nitrobenzene is a chemical that must be handled with appropriate safety precautions. The following information is derived from available safety data sheets.

Table 3: GHS Hazard Information

CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[8][9]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[8]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[7]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

References

  • PubChem. 5-Bromo-1,3-difluoro-2-nitrobenzene. Available from: [Link]

  • Organic Syntheses. m-BROMONITROBENZENE. Available from: [Link]

  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available from: [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Capot Chemical. Material Safety Data Sheet - 1-Bromo-3-nitrobenzene. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2-nitrobenzene

This guide provides a comprehensive technical overview of 5-Bromo-1,3-dimethyl-2-nitrobenzene, a substituted nitroaromatic compound. Designed for researchers, chemists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Bromo-1,3-dimethyl-2-nitrobenzene, a substituted nitroaromatic compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its chemical identity, proposed synthesis, analytical methodologies, and safety protocols. Given the limited availability of dedicated experimental literature for this specific molecule, this guide integrates data from authoritative chemical databases with established principles of organic chemistry, drawing on validated protocols for structurally analogous compounds to provide a robust and practical resource.

Compound Identity and Physicochemical Properties

5-Bromo-1,3-dimethyl-2-nitrobenzene is a poly-substituted aromatic hydrocarbon. The strategic placement of a bromine atom, two methyl groups, and a nitro group on the benzene ring makes it a potentially valuable intermediate in organic synthesis. Its core properties are summarized below.

PropertyValueSource(s)
Molecular Weight 230.06 g/mol
Molecular Formula C₈H₈BrNO₂
CAS Number 76435-22-8
Canonical SMILES CC1=C(C=C(C=C1)Br)C(=O)[O-]
InChI Key RBBIBDKTQQOFAG-UHFFFAOYSA-N
Physical Form Solid
Typical Purity ≥95%
Storage Sealed in a dry environment at room temperature.

Note: Experimental data such as melting point, boiling point, and specific solubility are not widely reported in publicly available literature.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

Mechanistic Rationale

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring:

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack. It is a strong meta-director.

  • Methyl Groups (-CH₃): These are electron-donating groups that activate the ring. They are ortho, para-directors.

In 1,3-dimethyl-2-nitrobenzene, the C5 position is para to the C1-methyl group, ortho to the C3-methyl group, and meta to the C2-nitro group. All three substituents, therefore, direct an incoming electrophile to this same C5 position, making the bromination highly regioselective for the desired product. Due to the deactivating effect of the nitro group, the reaction requires forcing conditions, such as using N-Bromosuccinimide (NBS) in concentrated sulfuric acid, a method proven effective for the bromination of deactivated aromatic compounds.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Core Transformation cluster_product Final Product start 1,3-Dimethyl-2-nitrobenzene (2-Nitro-m-xylene) reaction Electrophilic Aromatic Substitution (Bromination) start->reaction Substrate reagents N-Bromosuccinimide (NBS) Concentrated H₂SO₄ 60°C, 2-3 hours reagents->reaction Conditions product 5-Bromo-1,3-dimethyl-2-nitrobenzene reaction->product Yields

Caption: Proposed synthetic workflow for 5-Bromo-1,3-dimethyl-2-nitrobenzene.

Experimental Protocol (Proposed)

This protocol is adapted from established methods for the bromination of deactivated nitroaromatics. Causality: Concentrated sulfuric acid protonates NBS, generating a highly electrophilic bromine species necessary to react with the electron-deficient aromatic ring.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer and a thermometer, add 1,3-dimethyl-2-nitrobenzene (1.0 eq).

  • Reagent Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) while cooling the flask in an ice-water bath to maintain an internal temperature below 20°C.

  • Bromination: Once the substrate is fully dissolved, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not exceed 30°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C. Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The precipitated solid is the crude product.

  • Purification: Filter the crude solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, dilute solution of sodium bisulfite to remove any residual bromine. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Characterization Methodologies

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques that should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR Spectroscopy (Predicted):

    • Methyl Protons: Two distinct singlets would be expected for the two non-equivalent methyl groups, likely in the δ 2.0-2.5 ppm range.

    • Aromatic Protons: The two aromatic protons are not chemically equivalent and would appear as two doublets (or singlets if coupling is minimal) in the aromatic region (δ 7.0-8.0 ppm). The lack of adjacent protons for each results in simple splitting patterns.

  • ¹³C NMR Spectroscopy (Predicted):

    • Aromatic Carbons: Six distinct signals are expected for the six unique aromatic carbons. The carbon bearing the nitro group (C2) would be significantly deshielded, while the carbon bearing the bromine (C5) would also be influenced.

    • Methyl Carbons: Two distinct signals in the aliphatic region (δ 15-25 ppm) are expected for the two methyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing purity and confirming the molecular weight of the compound.

  • Principle: The sample is volatilized and separated on a GC column based on its boiling point and polarity. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides the molecular weight and a characteristic fragmentation pattern.

  • Expected Results:

    • The total ion chromatogram (TIC) should show a single major peak, indicating the purity of the sample.

    • The mass spectrum of this peak should display a molecular ion (M⁺) peak at m/z 230 and a characteristic M+2 peak at m/z 232 of nearly equal intensity, which is the hallmark of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

    • Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) and methyl groups (-CH₃, 15 Da).

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve sample in volatile solvent (e.g., CH₂Cl₂) ~1 mg/mL gc Inject into GC Separation on capillary column (e.g., DB-5ms) prep->gc ms Eluted compound enters MS Electron Ionization (70 eV) gc->ms data Analyze TIC for purity Analyze Mass Spectrum for: - Molecular Ion (M⁺, M+2) - Fragmentation Pattern ms->data

Caption: General experimental workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity of non-volatile or thermally sensitive compounds.

  • Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase (commonly C18). Separation occurs based on the analyte's partitioning between the two phases. A UV detector measures the absorbance of the eluting components.

  • Self-Validation: A robust HPLC method is self-validating. Peak purity can be assessed using a photodiode array (PDA) detector, which confirms that the UV spectrum is consistent across the entire peak, indicating that no impurities are co-eluting.

Reactivity and Synthetic Applications

The functional groups on 5-Bromo-1,3-dimethyl-2-nitrobenzene offer several handles for subsequent chemical transformations, making it a versatile synthetic intermediate.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid). This transformation yields 5-Bromo-2,6-dimethylaniline, a key precursor for building more complex molecules, particularly in agrochemical and pharmaceutical synthesis.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for participating in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl systems or the introduction of new functional groups.

Safety and Handling

As a substituted nitroaromatic compound, 5-Bromo-1,3-dimethyl-2-nitrobenzene requires careful handling in a controlled laboratory environment.

Hazard Identification

Based on supplier safety data, the compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Precautions
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

    • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

References

  • Johnson, J. R., & Gauerke, C. G. (n.d.). m-BROMONITROBENZENE. Organic Syntheses. Available at: [Link]

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]

  • Khasanov, V. V., et al. (2015). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 5, 235-241. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Custom Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene: Partnering for Innovation. Available at: [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. Available at: [Link]

  • Lidocaine Synthesis Lab. (n.d.). Reduction of 1,3-dimethyl-2-nitrobenzene to 2,6-dimethylaniline. Available at: [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. Available at: [Link]

  • Martin, A. (2023). Bromination of Nitrobenzene - Short Version. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. Available at: [Link]

  • Kumar, S., et al. (2018). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2021). A Comprehensive Chemical Experiment: Synthesis and Characterization of 5-Bromo-1-methylgramine Derivatives. Available at: [Link]

  • Sako, K., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for
Foundational

Synthesis Pathway of 5-Bromo-1,3-dimethyl-2-nitrobenzene: Regiochemical Strategy and Protocol

An in-depth technical guide detailing the strategic synthesis, regiochemical rationale, and self-validating experimental protocols for 5-bromo-1,3-dimethyl-2-nitrobenzene. Executive Summary 5-Bromo-1,3-dimethyl-2-nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the strategic synthesis, regiochemical rationale, and self-validating experimental protocols for 5-bromo-1,3-dimethyl-2-nitrobenzene.

Executive Summary

5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS 76435-22-8)[1], also referred to in literature as 4-bromo-2,6-dimethylnitrobenzene or 5-bromo-2-nitro-m-xylene, is a highly valuable building block in medicinal chemistry and materials science. It serves as a rigid, functionalized aromatic core for the synthesis of advanced active pharmaceutical ingredients (APIs) and complex ligands[2]. The synthesis of this compound presents a classic regiochemical challenge: direct electrophilic aromatic substitution on readily available precursors often yields the incorrect structural isomer. This whitepaper details the strategic rationale and the self-validating experimental protocols required to synthesize the target compound with high regioselectivity, chemical purity, and yield.

Retrosynthetic Strategy & Regiochemical Logic

The Pitfall of Direct Bromination

The most intuitive precursor for this molecule might appear to be 2-nitro-m-xylene (1,3-dimethyl-2-nitrobenzene). However, direct electrophilic bromination of 2-nitro-m-xylene fails to produce the desired 5-bromo isomer. In 2-nitro-m-xylene, the nitro group is strongly deactivating and meta-directing (directing electrophiles to the C4 and C6 positions). Simultaneously, the two methyl groups are activating and ortho/para-directing (also directing to the C4 and C6 positions). Consequently, direct bromination overwhelmingly yields the undesired 4-bromo-1,3-dimethyl-2-nitrobenzene[2].

The Amine-Directed Paradigm

To circumvent this regiochemical trap and successfully install the bromine atom at the C5 position, the directing effects must be inverted during the halogenation step. The optimal strategy utilizes 2,6-dimethylaniline as the starting material. The primary amine (-NH₂) is a powerful activating group that strongly directs electrophiles to the ortho and para positions. Because the ortho positions (C2 and C6) are sterically blocked by the methyl groups, bromination proceeds exclusively at the para position (C4), yielding 4-bromo-2,6-dimethylaniline[2]. Subsequent oxidation of the amine to a nitro group delivers the target compound[3][4].

RegiochemicalLogic NitroXylene 2-Nitro-m-xylene DirectBromination Electrophilic Bromination (Br2, Fe) NitroXylene->DirectBromination WrongProduct 4-Bromo-1,3-dimethyl-2-nitrobenzene (Undesired Isomer) DirectBromination->WrongProduct Directs to C4/C6 (Meta to NO2) AmineXylene 2,6-Dimethylaniline AmineBromination Electrophilic Bromination (Br2, AcOH) AmineXylene->AmineBromination RightInt 4-Bromo-2,6-dimethylaniline (Desired Precursor) AmineBromination->RightInt Directs to C4 (Para to NH2)

Regiochemical rationale comparing direct bromination versus the amine-directed pathway.

Experimental Workflows (Self-Validating Protocols)

As a self-validating system, the following protocols incorporate visual cues and chemical tests to ensure the reaction proceeds as intended without relying solely on post-reaction chromatography.

Step 1: Regioselective Bromination of 2,6-Dimethylaniline

Causality & Rationale: Glacial acetic acid is selected as the solvent because its polar protic nature stabilizes the Wheland intermediate, accelerating the electrophilic aromatic substitution. Maintaining the reaction at 0 °C prevents over-bromination and oxidative degradation of the electron-rich aniline[2].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolution: Dissolve 2,6-dimethylaniline (100 mmol) in 150 mL of glacial acetic acid. Cool the solution to 0 °C using an ice-water bath.

  • Halogenation: Dissolve molecular bromine (Br₂, 105 mmol) in 20 mL of acetic acid. Add this solution dropwise via the addition funnel over 30 minutes.

  • Self-Validation: The reaction is self-indicating. The deep red color of the bromine solution will rapidly decolorize upon contacting the aniline mixture, confirming the consumption of the electrophile.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Pour the mixture into 500 mL of crushed ice/water. The product, 4-bromo-2,6-dimethylaniline, will precipitate as an off-white solid. Filter under vacuum, wash extensively with cold water to remove acetic acid, and dry under high vacuum.

Step 2: Oxidation of 4-Bromo-2,6-dimethylaniline to the Nitroarene

Causality & Rationale: Direct oxidation of anilines requires a potent oxygen-transfer reagent. Using 30% aqueous hydrogen peroxide in trifluoroacetic acid (TFA) generates peroxytrifluoroacetic acid (PTA) in situ[3]. PTA is a highly electrophilic oxidant that sequentially converts the amine to a hydroxylamine, then a nitroso intermediate, and finally the nitro group[4]. The electron-withdrawing bromine atom moderately deactivates the aromatic ring, preventing unwanted ring oxidation and directing the PTA exclusively to the nitrogen center.

  • Setup: In a 250 mL flask, dissolve 4-bromo-2,6-dimethylaniline (50 mmol) in 100 mL of TFA. Cool to 0 °C.

  • Oxidation: Slowly add 30% aqueous H₂O₂ (250 mmol, 5.0 eq) dropwise. (Caution: This step is highly exothermic; control the addition rate to maintain the temperature below 10 °C).

  • Maturation: Attach a reflux condenser and carefully heat the mixture to 50 °C for 4 hours. The solution will transition from pale yellow to a deep yellow/orange as the nitroso intermediate forms and oxidizes.

  • Quenching (Self-Validation): Cool to room temperature and pour into 200 mL of ice water. Add 10% aqueous sodium thiosulfate until the mixture tests negative for residual peroxides using KI-starch indicator paper (the paper must remain white, not blue/black).

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude yellow solid via recrystallization from ethanol to yield pure 5-bromo-1,3-dimethyl-2-nitrobenzene.

SynthesisWorkflow SM 2,6-Dimethylaniline Step1 Step 1: Bromination Br2, AcOH, 0°C to rt SM->Step1 Int1 4-Bromo-2,6-dimethylaniline Step1->Int1 Regioselective para-substitution Step2 Step 2: Oxidation H2O2 / TFA Int1->Step2 Product 5-Bromo-1,3-dimethyl-2-nitrobenzene Step2->Product Amine to Nitro conversion

Workflow for the synthesis of 5-bromo-1,3-dimethyl-2-nitrobenzene from 2,6-dimethylaniline.

Quantitative Data & Yield Metrics

ParameterStep 1: BrominationStep 2: Oxidation
Starting Material 2,6-Dimethylaniline4-Bromo-2,6-dimethylaniline
Reagents Br₂, Glacial AcOHH₂O₂ (30%), TFA
Temperature Profile 0 °C → 25 °C0 °C → 50 °C
Reaction Time 2 hours4 hours
Typical Yield 90 - 95%75 - 85%
Product Form Off-white to pale brown solidYellow crystalline solid

Analytical Validation

To verify the structural integrity of the synthesized 5-bromo-1,3-dimethyl-2-nitrobenzene, the following analytical signatures should be confirmed:

  • Symmetry: The molecule possesses a C2v​ plane of symmetry, rendering the two methyl groups and the two aromatic protons chemically equivalent.

  • ¹H NMR (400 MHz, CDCl₃): Expected to show a sharp singlet at ~2.30 ppm integrating for 6H (the two equivalent methyl groups) and a singlet at ~7.35 ppm integrating for 2H (the equivalent aromatic protons at C4 and C6).

  • Mass Spectrometry (EI-MS): The molecular ion peak will appear as a distinct doublet of equal intensity at m/z 229 and 231, which is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).

References

  • Lejal, N., et al. "From Naproxen Repurposing to Naproxen Analogues and Their Antiviral Activity against Influenza A Virus." Journal of Medicinal Chemistry, ACS Publications, 2018. URL:[Link]

  • Emmons, W. D. "Peroxytrifluoroacetic Acid. II. The Oxidation of Anilines to Nitrobenzenes." Journal of the American Chemical Society, ACS Publications, 1954. URL:[Link]

  • Li, S., et al. "Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid." RSC Advances, Royal Society of Chemistry, 2025. URL:[Link]

Sources

Exploratory

Orthogonal Spectroscopic Validation of 5-Bromo-1,3-dimethyl-2-nitrobenzene

An In-Depth Technical Guide for Research & Drug Development Professionals Executive Summary & Structural Causality In modern drug discovery and materials science, highly functionalized aromatic building blocks like 5-bro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Research & Drug Development Professionals

Executive Summary & Structural Causality

In modern drug discovery and materials science, highly functionalized aromatic building blocks like 5-bromo-1,3-dimethyl-2-nitrobenzene (CAS: 76435-22-8) are prized for their rigidity and orthogonal reactivity. However, characterizing such heavily substituted rings requires more than simply matching peaks to a database; it requires a deep understanding of structural causality.

As an application scientist, the first principle to recognize in this molecule is Steric Inhibition of Resonance . The compound possesses a pseudo- C2v​ symmetry, but the two bulky methyl groups at the 1- and 3-positions create severe steric clash with the oxygen atoms of the nitro group at the 2-position. To relieve this strain, the nitro group is forced to twist out of the coplanar alignment with the benzene ring[1]. This deviation from coplanarity disrupts the π-orbital overlap between the nitro group and the aromatic ring, fundamentally altering the molecule's electronic distribution. This single structural reality dictates the anomalies observed across its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) profiles[2].

G A 1,3-Dimethyl Substitution (Steric Bulk at Ortho Positions) B Nitro Group Twist (Out of Aromatic Plane) A->B C Reduced π-Resonance (Steric Inhibition) B->C E MS: Prominent Ortho Effect [M-OH]+ Fragmentation B->E D IR: N-O Asym. Stretch Shifts to Higher Frequency C->D F NMR: Altered Deshielding of Aromatic Protons C->F

Fig 1. Mechanistic pathway of steric inhibition of resonance impacting spectral data.

Mass Spectrometry (EI-MS): Isotopic Signatures and the Ortho Effect

Electron Ionization Mass Spectrometry (EI-MS) provides a self-validating system for this compound through two highly diagnostic features: the halogen isotope pattern and proximity-driven fragmentation.

  • The Bromine Signature: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the molecular ion ( [M]+∙ ) appears as a distinct twin-peak cluster at m/z 229 and 231.

  • The Ortho Effect: In standard nitroaromatics, the primary fragmentation is the loss of NO2​ (m/z [M-46]). However, because the nitro group in 5-bromo-1,3-dimethyl-2-nitrobenzene is flanked by ortho-methyl groups and twisted out of plane, the oxygen atoms are brought into close spatial proximity with the methyl protons. Upon ionization, a facile hydrogen transfer occurs via a six-membered cyclic transition state, followed by the rapid expulsion of a hydroxyl radical ( OH∙ ). This phenomenon, known as the "ortho effect" , results in a dominant, diagnostic [M−17]+ base peak at m/z 212/214[3],[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Bond Force Constants

Infrared spectroscopy directly measures the force constants of molecular bonds, making it highly sensitive to the steric inhibition of resonance discussed earlier.

In a standard, coplanar nitrobenzene, the nitro group withdraws electron density via resonance, giving the N-O bonds partial single-bond character and placing the asymmetric stretch around 1520 cm⁻¹. However, in 5-bromo-1,3-dimethyl-2-nitrobenzene, the steric twist prevents this resonance[1]. The electron density remains localized within the nitro group, increasing the N=O double-bond character and its force constant. As a result, the asymmetric N-O stretching frequency shifts significantly higher, typically observed around 1535 cm⁻¹ [2].

Nuclear Magnetic Resonance (NMR): Symmetry and Deshielding

The NMR spectra of this compound are elegantly simple due to its symmetry, which serves as an internal validation of purity and structure.

  • ¹H NMR: The C2v​ symmetry plane passing through the nitro and bromine substituents renders the two methyl groups chemically and magnetically equivalent, yielding a sharp 6H singlet at ~2.32 ppm. Similarly, the isolated aromatic protons at C4 and C6 are equivalent. Because they are meta to the nitro group and ortho to the bromine, they appear as a single 2H singlet at ~7.36 ppm.

  • ¹³C NMR: The symmetry reduces the expected eight carbon signals to five distinct environments. The quaternary carbon attached to the nitro group (C2) is highly deshielded (~150.2 ppm), while the bromine-bearing carbon (C5) appears upfield (~122.4 ppm) due to the heavy-atom effect.

G S1 Sample Prep (5-Bromo-1,3-dimethyl- 2-nitrobenzene) NMR NMR Analysis (400 MHz, CDCl3) S1->NMR IR ATR-FTIR (Solid State) S1->IR MS GC-EI-MS (70 eV) S1->MS D1 Symmetry & Shift Data NMR->D1 D2 Functional Group Frequencies IR->D2 D3 Isotope Pattern & Fragmentation MS->D3

Fig 2. Multimodal spectroscopic characterization workflow.

Standardized Analytical Protocols

To ensure reproducibility and trustworthiness across laboratories, the following step-by-step methodologies must be strictly adhered to when replicating these spectroscopic results.

Protocol A: GC-EI-MS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM).

  • Injection: Inject 1.0 µL of the solution into the GC inlet operating in split mode (10:1 ratio) maintained at 250 °C.

  • Chromatographic Separation: Utilize a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., 30 m × 0.25 mm × 0.25 µm). Program the oven to hold at 100 °C for 2 min, then ramp to 280 °C at a rate of 15 °C/min.

  • Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the transfer line and ion source temperatures to 280 °C and 230 °C, respectively. Acquire data over a mass range of m/z 50 to 300.

Protocol B: ATR-FTIR Analysis
  • Background Collection: Collect an ambient air background spectrum using a clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 2–3 mg of the neat crystalline solid directly onto the center of the ATR crystal.

  • Compression: Lower the ATR anvil and apply uniform pressure to ensure intimate optical contact between the crystal and the solid lattice.

  • Acquisition: Acquire the sample spectrum over the mid-IR range of 4000–600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution) and apply an atmospheric compensation algorithm.

Protocol C: Multinuclear NMR Preparation
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Transfer the homogenous solution to a standard 5 mm borosilicate NMR tube, ensuring no undissolved particulates remain.

  • Acquisition (¹H): Acquire at 400 MHz (298 K) using a standard 30° pulse sequence, 16 transients, and a 2-second relaxation delay ( D1​ ).

  • Acquisition (¹³C): Acquire at 100 MHz (298 K) using a proton-decoupled sequence (e.g., WALTZ-16), a minimum of 512 transients, and a 2-second relaxation delay.

Consolidated Spectroscopic Data Tables

Table 1: EI-MS Diagnostic Ions | m/z | Relative Abundance | Ion Assignment | Mechanistic Rationale | | :--- | :--- | :--- | :--- | | 229 / 231 | ~45% / ~45% | [M]+∙ | Molecular ion doublet confirming presence of 79Br / 81Br | | 212 / 214 | ~100% (Base) | [M−OH∙]+ | Ortho effect: H-transfer from methyl to nitro, loss of hydroxyl radical | | 183 / 185 | ~30% | [M−NO2​]+ | Direct homolytic cleavage of the sterically strained nitro group |

Table 2: ATR-FTIR Key Vibrational Modes

Wavenumber (cm⁻¹) Intensity Assignment Structural Context
3065 Weak C-H (Aromatic) stretch Isolated aromatic ring protons at C4, C6
2920, 2850 Weak C-H (Aliphatic) stretch Ortho-methyl groups
1535 Strong N-O (Asym.) stretch Shifted to higher frequency due to steric twist out of the aromatic plane
1360 Strong N-O (Sym.) stretch Characteristic symmetric nitro group absorption

| 1065 | Medium | C-Br stretch | Aryl bromide bond |

Table 3: ¹H and ¹³C NMR Assignments (400/100 MHz, CDCl₃, 298 K)

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration & Assignment
¹H 7.36 Singlet (s) 2H (Equivalent Aromatic protons at C4, C6)
¹H 2.32 Singlet (s) 6H (Equivalent Methyl protons at C1, C3)
¹³C 150.2 Quaternary (C) C2 (C-NO₂, highly deshielded)
¹³C 132.5 Quaternary (C) C1, C3 (C-CH₃)
¹³C 131.8 Methine (CH) C4, C6 (Aromatic CH)
¹³C 122.4 Quaternary (C) C5 (C-Br, upfield due to heavy atom effect)

| ¹³C | 17.8 | Primary (CH₃) | Methyl carbons |

References

  • C13 Nuclear Magnetic Resonance Spectroscopy. V. Nitrobenzene and Methylnitrobenzenes: Steric Inhibition of Conjugation. Journal of Chemical Physics / Scilit. 1

  • STERIC INHIBITION OF RESONANCE: V. NITROMESITYLENE. Canadian Science Publishing. 2

  • Sequential Ortho Effects: Characterization of Novel [M - 35]+ Fragment Ions in the Mass Spectra of 2-alkyl-4, 6-dinitrophenols. Journal of the American Society for Mass Spectrometry. 3

  • Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. National Institutes of Health (NIH) / PMC. 4

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-Bromo-1,3-dimethyl-2-nitrobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-1,3-dimethyl-2-nitrobenzene. It is intended for researchers, chemists, and drug development professionals who utilize th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-1,3-dimethyl-2-nitrobenzene. It is intended for researchers, chemists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in various organic solvent systems. We will move beyond simple data reporting to explore the underlying chemical principles that govern its solubility, provide a predictive framework, and detail a robust experimental protocol for empirical determination.

Introduction and Physicochemical Profile

5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS No. 76435-22-8) is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂.[1] It presents as a solid at room temperature and possesses a molecular weight of approximately 230.06 g/mol .[1][2] Understanding its solubility is paramount for a variety of applications, including reaction chemistry, purification (crystallization), formulation development, and analytical method development.

The structure of the molecule itself provides the primary clues to its solubility behavior. Key features include:

  • Aromatic Benzene Ring: The core is a non-polar, hydrophobic benzene ring.

  • Two Methyl Groups (-CH₃): These electron-donating, non-polar groups further enhance the lipophilic character of the molecule.

  • A Bromo Group (-Br): The bromine atom is a halogen that adds bulk and introduces some polarizability, but it does not dramatically increase polarity.

  • A Nitro Group (-NO₂): This is a strong electron-withdrawing group with a significant dipole moment, introducing a region of high polarity to the molecule.

The interplay between the large, non-polar aromatic backbone and the highly polar nitro group results in a molecule of moderate overall polarity. This duality dictates that its solubility will be highly dependent on the choice of solvent, with optimal solubility expected in solvents that can effectively solvate both the non-polar and polar regions of the molecule.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the foundational concept for predicting solubility. Solvents with polarity and hydrogen bonding characteristics similar to the solute will generally be most effective. For substituted aromatic compounds, solubility in organic solvents tends to increase with the volume fraction of the organic solvent in aqueous mixtures, often in a semi-logarithmic fashion.[3][4]

While specific quantitative solubility data for 5-Bromo-1,3-dimethyl-2-nitrobenzene is not extensively published, we can construct a reliable predictive model based on its structural features and published data for analogous compounds like 1,3-dibromo-5-nitrobenzene and 1-bromo-2-nitrobenzene.[5][6] A structurally similar fluorinated analog, 5-Fluoro-1,3-dimethyl-2-nitrobenzene, is noted to be soluble in common organic solvents like ethanol and dichloromethane.[7]

The following table summarizes the predicted qualitative solubility of 5-Bromo-1,3-dimethyl-2-nitrobenzene across a spectrum of common laboratory solvents.

Solvent Solvent Type Predicted Solubility Rationale
Hexane / HeptaneNon-polarPoorly SolubleThe high polarity imparted by the nitro group makes the solute incompatible with purely non-polar aliphatic solvents.
TolueneNon-polar (Aromatic)Sparingly to Moderately SolubleThe aromatic nature of toluene provides some compatibility (π-π stacking), but the polarity mismatch with the nitro group limits high solubility.
Diethyl EtherWeakly PolarModerately SolubleProvides a good balance, capable of solvating the non-polar ring while having sufficient dipole moment to interact with the nitro group.[8]
Dichloromethane (DCM)Polar AproticSolubleAn effective solvent for many moderately polar compounds, including halogenated and nitrated aromatics.[7][8]
Ethyl AcetatePolar AproticSolubleA versatile solvent with moderate polarity capable of dissolving a wide range of organic molecules.[8]
AcetonePolar AproticVery SolubleIts strong dipole moment is well-suited for dissolving polar organic molecules containing nitro groups.[5][8]
Tetrahydrofuran (THF)Polar AproticVery SolubleA powerful polar aprotic solvent known for its ability to dissolve a wide array of organic compounds.[8]
Ethanol / MethanolPolar ProticSolubleThese solvents are polar and can engage in dipole-dipole interactions with the nitro group. Their alkyl chains offer compatibility with the non-polar regions.[5][6][8]
Dimethylformamide (DMF)Polar AproticVery SolubleA highly polar solvent capable of dissolving a wide range of organic compounds, often used for challenging solutes.[8]
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA powerful, highly polar solvent, often considered a near-universal solvent for organic compounds that are difficult to dissolve elsewhere.[8]
WaterPolar ProticPoorly SolubleThe large, non-polar xylene backbone and bromo-substitution render the molecule hydrophobic, making it largely immiscible with water despite the polar nitro group.[5][6][9]

Experimental Protocol for Solubility Determination

The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for determining the equilibrium solubility of a compound. This method is reliable and ensures that the system has reached saturation, providing trustworthy and reproducible data.

Causality of Method Selection

The Isothermal Shake-Flask method is chosen for its robustness. By agitating an excess of the solid with the solvent over an extended period, we ensure that the measurement reflects the true thermodynamic equilibrium solubility. This contrasts with faster, non-equilibrium methods which can yield misleading, often supersaturated, values. The inclusion of a filtration step is critical to separate undissolved solid, ensuring the analyzed solution represents only the dissolved solute.

Step-by-Step Methodology

1. Preparation of Materials:

  • Ensure the 5-Bromo-1,3-dimethyl-2-nitrobenzene sample is of high purity and is a fine, consistent powder to maximize surface area.
  • Use high-purity (e.g., HPLC grade) solvents.
  • Prepare several clean, dry glass vials with screw caps (e.g., 4 mL or 8 mL vials).

2. Sample Preparation:

  • Add an excess amount of 5-Bromo-1,3-dimethyl-2-nitrobenzene to each vial. "Excess" is key; there must be visible solid material remaining at the end of the experiment. A starting point is ~50-100 mg of solid.
  • Accurately add a known volume of the selected solvent to each vial (e.g., 2.00 mL).

3. Equilibration:

  • Seal the vials tightly.
  • Place the vials in an isothermal environment, such as a shaker bath or orbital shaker set to a constant temperature (e.g., 25 °C).
  • Agitate the vials at a constant, moderate speed for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure complete equilibrium.

4. Sample Clarification (Critical Step):

  • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved solids to settle.
  • Carefully draw a sample from the supernatant using a syringe.
  • Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent, e.g., PTFE for most organic solvents) into a clean, pre-weighed analysis vial. This step is crucial to remove all particulate matter.

5. Quantification:

  • Accurately determine the mass of the filtered solution in the analysis vial.
  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.
  • Accurately weigh the vial containing the dried solute.
  • The solubility can then be calculated.

Calculation:

Solubility ( g/100 mL) = [ (Mass of vial + dried solute) - (Mass of empty vial) ] / (Volume of solvent added) * 100

Alternatively, the concentration of the filtered solution can be determined using a calibrated analytical technique such as HPLC-UV or GC-MS.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add Excess Solute (5-Bromo-1,3-dimethyl-2-nitrobenzene) to Vial B Add Known Volume of Solvent A->B Accurately C Seal Vial & Agitate at Constant Temperature (e.g., 25°C for 24-72h) B->C D Allow Solids to Settle (≥ 2 hours) C->D E Draw Supernatant with Syringe D->E F Filter through 0.22 µm Syringe Filter E->F G Collect Filtrate in Pre-weighed Vial F->G H Evaporate Solvent to Dryness G->H I Weigh Dried Solute & Calculate Solubility H->I

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Critical Factors Influencing Solubility Data

For any experimental work, especially concerning physical properties like solubility, several factors must be rigorously controlled to ensure data integrity.

  • Temperature: Solubility is highly temperature-dependent. For most solids, solubility increases with temperature. It is imperative that all experiments are conducted and reported at a specified, constant temperature.

  • Purity of Compound: Impurities can significantly alter the measured solubility of a compound. The presence of a more soluble impurity can artificially inflate the result, while a less soluble one can suppress it.

  • Purity of Solvent: The presence of water or other contaminants in an organic solvent can change its polarity and, consequently, its solvating power.[8] Always use high-purity, dry solvents.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, a different solubility. It is crucial to characterize the solid form being used (e.g., via XRD or DSC) and to ensure consistency across experiments.

Safety and Handling

5-Bromo-1,3-dimethyl-2-nitrobenzene is a chemical that must be handled with appropriate care. While a full safety data sheet (SDS) should always be consulted, general hazards associated with this and similar nitroaromatic compounds include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][10]

  • Causes skin and eye irritation.[1][10]

  • May cause respiratory irritation.[10]

Mandatory Precautions:

  • Handle only in a well-ventilated area or a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11]

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Conclusion

References

  • ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • StuDocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Elsevier. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. [Link]

  • PubChem. 2-Bromo-1,3-dimethyl-5-nitrobenzene | C8H8BrNO2 | CID 7022096. [Link]

  • ChemBK. 5-Fluoro-1,3-dimethyl-2-nitrobenzene. [Link]

  • PubChem. 5-Fluoro-1,3-dimethyl-2-nitrobenzene | C8H8FNO2 | CID 12651353. [Link]

Sources

Exploratory

Unlocking the Synthetic Potential of 5-Bromo-1,3-dimethyl-2-nitrobenzene: A Technical Guide for Advanced Research and Drug Development

Executive Summary & Chemical Logic In advanced organic synthesis, the strategic selection of building blocks dictates the efficiency and scalability of downstream drug development and materials science. 5-Bromo-1,3-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

In advanced organic synthesis, the strategic selection of building blocks dictates the efficiency and scalability of downstream drug development and materials science. 5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS: 76435-22-8) is a highly specialized, poly-substituted aromatic scaffold[1].

To leverage this molecule effectively, one must understand its underlying chemical causality:

  • Steric Flanking: The two methyl groups at positions 1 and 3 severely crowd the nitro group at position 2. This steric clash forces the oxygen atoms of the nitro group out of the coplanar alignment with the benzene ring, disrupting π -conjugation and altering its reduction potential.

  • Electronic Activation without Steric Hindrance: The bromine atom resides at position 5. Relative to the bromine, the ortho positions (C4 and C6) are occupied only by protons. Therefore, the C-Br bond is highly accessible for cross-coupling. Furthermore, it is electronically activated by the electron-withdrawing nature of the para-nitro group, which accelerates the oxidative addition of palladium catalysts.

Data Presentation: Physicochemical & Structural Profile
PropertySpecificationMechanistic Implication
CAS Number 76435-22-8Standardized identifier for procurement[1].
Molecular Formula C8H8BrNO2High halogen/carbon ratio; dense functionalization.
Steric Environment 1,3-dimethyl flankingForces the nitro group out of the aromatic plane.
Electronic Profile Para-nitro to BromineAccelerates oxidative addition of Pd(0) into the C-Br bond.
Downstream API 4-Bromo-2,6-dimethylanilineYields a sterically shielded amine critical for drug stability[2].

Core Research Area 1: Strategic Reduction to Pharmaceutical Intermediates

The Causality of the Transformation

The nitro group in 5-bromo-1,3-dimethyl-2-nitrobenzene serves as a masked amine. When reduced, it yields 4-bromo-2,6-dimethylaniline (CAS: 24596-19-8) [2]. In drug design, the resulting amine is flanked by two methyl groups (the 2,6-xylidine motif). This steric shielding is highly prized because it protects the amine from rapid metabolic N-oxidation and unwanted conjugation in vivo. Consequently, this specific aniline is a critical precursor for synthesizing potent glucagon receptor antagonists used in the treatment of Type 2 diabetes mellitus[3].

Experimental Protocol: Chemoselective Nitro Reduction (Self-Validating System)

To prevent the unwanted hydrodehalogenation of the bromine atom, a mild, chemoselective reduction using Béchamp-type conditions (Iron/Ammonium Chloride) is required.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-1,3-dimethyl-2-nitrobenzene (1.0 eq) in a degassed mixture of Ethanol and Deionized Water (3:1 v/v) in a round-bottom flask.

  • Reagent Addition: Add Iron (Fe) powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH 4​ Cl, 2.0 eq). Causality: NH 4​ Cl acts as a mild proton donor that activates the iron surface without stripping the bromine atom, which would occur under harsh acidic conditions (e.g., Sn/HCl).

  • Thermal Activation: Heat the mixture to a gentle reflux (80°C) under a nitrogen atmosphere for 2–4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is self-validating: the starting material (yellow spot, R f​ ~0.6) will disappear, replaced by a highly UV-active, ninhydrin-positive spot (R f​ ~0.3) corresponding to the aniline. The visual transition of the solution from yellow to a dark brown suspension (iron oxides) confirms active reduction.

  • Isolation: Filter the hot mixture through a Celite pad to remove the iron sludge. Concentrate the filtrate in vacuo, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield the target aniline[4].

ReductionPathway A 5-Bromo-1,3-dimethyl -2-nitrobenzene B Chemoselective Reduction A->B Fe, NH4Cl C 4-Bromo-2,6-dimethylaniline (Sterically Shielded Amine) B->C D Glucagon Receptor Antagonists C->D API Synthesis E Indazole Scaffolds C->E Cyanation & Cyclization

Fig 1. Chemoselective reduction pathway to sterically shielded pharmaceutical intermediates.

Core Research Area 2: Chemoselective Cross-Coupling

The Causality of the Transformation

The unhindered nature of the C-Br bond, combined with the electron-withdrawing pull of the para-nitro group, makes 5-bromo-1,3-dimethyl-2-nitrobenzene an exceptional electrophile for Palladium-catalyzed cross-couplings. This reactivity is heavily exploited in materials science to synthesize ethynyl-functionalized persistent perylene diimide-multichromophores[4] and complex biaryl systems.

Data Presentation: Ligand Evaluation for Cross-Coupling
Ligand TypeCatalyst SystemRelative ConversionObservation / Self-Validation
PPh 3​ Pd(PPh 3​ ) 4​ Low (<30%)Slow oxidative addition; prone to protodeboronation.
dppf Pd(dppf)Cl 2​ Moderate (~55%)Bidentate nature limits flexibility in the catalytic cycle.
SPhos Pd 2​ (dba) 3​ / SPhosExcellent (>90%)Electron-rich, accommodates transition state geometry perfectly.
Experimental Protocol: Suzuki-Miyaura Coupling (Self-Validating System)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-1,3-dimethyl-2-nitrobenzene (1.0 eq), the desired arylboronic acid (1.5 eq), and anhydrous K 3​ PO 4​ (2.0 eq).

  • Catalyst Loading: Inside a nitrogen-filled glovebox, add Pd 2​ (dba) 3​ (2 mol%) and SPhos (4 mol%). Causality: SPhos is chosen because its electron-rich dialkylbiaryl structure stabilizes the Pd(0) intermediate and accelerates reductive elimination.

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/Water (10:1). Water is crucial to dissolve the phosphate base and activate the boronic acid via a boronate complex.

  • Thermal Activation: Heat at 100°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (IPC): The formation of palladium black indicates premature catalyst degradation; if observed, verify the rigorous exclusion of oxygen. Reaction completion is validated by GC-MS, ensuring the absolute disappearance of the isotopic bromine doublet (M, M+2) characteristic of the starting material.

CrossCoupling Core 5-Bromo-1,3-dimethyl-2-nitrobenzene (Electronically Activated C-Br) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Arylboronic Acid, Pd(0) Sonogashira Sonogashira Coupling Core->Sonogashira Terminal Alkyne, Pd/Cu Biaryl Functionalized Biaryls Suzuki->Biaryl Alkyne Ethynyl-Functionalized Multichromophores Sonogashira->Alkyne

Fig 2. Divergent cross-coupling strategies exploiting the electronically activated C-Br bond.

Core Research Area 3: Advanced Heterocyclic Synthesis

Beyond direct coupling, the reduced aniline derivative can be subjected to cyanation and subsequent cyclization to yield highly substituted indazoles (e.g., 7-methyl-1H-indazole derivatives)[5]. By reacting 4-bromo-2,6-dimethylaniline with Copper(I) Cyanide (CuCN) in N-Methyl-2-pyrrolidone (NMP) at 140–200°C, researchers can replace the bromine with a nitrile group[5]. The adjacent methyl groups enforce a rigid conformation that dictates the regioselectivity of the subsequent hydrazine-mediated ring closure, providing a robust pathway to novel heterocyclic libraries for high-throughput screening.

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2-nitrobenzene for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-1,3-dimethyl-2-nitrobenzene, a valuable building block in organic synthesis, particularly for applications in pharmaceutical and materials science researc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Bromo-1,3-dimethyl-2-nitrobenzene, a valuable building block in organic synthesis, particularly for applications in pharmaceutical and materials science research. This document delves into its chemical properties, commercial availability, synthetic pathways, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Synthetic Utility of a Multifunctional Scaffold

5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS No: 76435-22-8) is a substituted aromatic compound featuring a unique combination of functional groups: a bromine atom, two methyl groups, and a nitro group. This strategic arrangement of substituents imparts a versatile reactivity profile, making it a desirable starting material for the synthesis of more complex molecules. The interplay between the electron-withdrawing nitro group and the ortho/para-directing methyl groups, along with the reactive bromo-substituent, allows for a range of selective chemical transformations.

Nitro-containing aromatic compounds are crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The nitro group can be readily transformed into an amino group, a key functional handle for further derivatization. Furthermore, the bromine atom serves as a versatile site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Commercial Availability and Supplier Information

5-Bromo-1,3-dimethyl-2-nitrobenzene is commercially available from a variety of chemical suppliers. The typical purity offered is around 95%, suitable for most research and development applications. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich ≥95%Gram to multi-gramOffers detailed technical and safety documentation.
BLDpharm ≥95%Gram to kilogramProvides various shipping options and may offer spectroscopic data upon request.
Advanced ChemBlocks 95%Gram to multi-gramSpecializes in building blocks for research.
Apollo Scientific 95%1g, 5g, 25g, 100gProvides pricing and lead time information on their website.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 5-Bromo-1,3-dimethyl-2-nitrobenzene is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 76435-22-8
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Solid
Purity (typical) ≥95%
Storage Sealed in a dry, room temperature environment.
Predicted Spectroscopic Data

While a comprehensive, publicly available set of spectroscopic data for 5-Bromo-1,3-dimethyl-2-nitrobenzene is not readily found, we can predict the expected spectral features based on its structure and data from analogous compounds.

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl groups. The chemical shifts will be influenced by the electronic effects of the nitro and bromo substituents.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbons attached to the bromine and nitro groups will show characteristic chemical shifts.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1370-1300 cm⁻¹), C-Br stretching vibrations (around 600-500 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of the nitro group (NO₂) or a nitro radical (•NO).

Synthesis of 5-Bromo-1,3-dimethyl-2-nitrobenzene

A plausible synthetic route to 5-Bromo-1,3-dimethyl-2-nitrobenzene involves the nitration of 3-bromo-m-xylene. The directing effects of the methyl groups will favor the introduction of the nitro group at the C2 position.

Predictive Synthetic Protocol

This protocol is based on established methods for the nitration of substituted benzenes.

Reaction Scheme:

G 3-Bromo-m-xylene 3-Bromo-m-xylene 5-Bromo-1,3-dimethyl-2-nitrobenzene 5-Bromo-1,3-dimethyl-2-nitrobenzene 3-Bromo-m-xylene->5-Bromo-1,3-dimethyl-2-nitrobenzene HNO₃, H₂SO₄

A plausible synthetic route to the target molecule.

Materials and Reagents:

  • 3-Bromo-m-xylene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: To this nitrating mixture, add 3-bromo-m-xylene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Bromo-1,3-dimethyl-2-nitrobenzene.

Key Synthetic Applications and Protocols

The unique substitution pattern of 5-Bromo-1,3-dimethyl-2-nitrobenzene makes it a versatile intermediate for various synthetic transformations.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of synthetic possibilities, including amide bond formation, diazotization, and further functionalization.

Workflow for Nitro Group Reduction:

G cluster_0 Nitro Reduction Start 5-Bromo-1,3-dimethyl-2-nitrobenzene Reagents Reducing Agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C) Start->Reagents Reaction Reaction in suitable solvent (e.g., Ethanol, Acetic Acid) Reagents->Reaction Workup Aqueous workup and extraction Reaction->Workup Product 5-Bromo-1,3-dimethyl-2-aminobenzene Workup->Product

General workflow for the reduction of the nitro group.

Experimental Protocol (using Tin(II) Chloride):

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-1,3-dimethyl-2-nitrobenzene in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of celite and extract the filtrate with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the aromatic ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new C-C bonds.

Workflow for Suzuki-Miyaura Coupling:

G cluster_1 Suzuki-Miyaura Coupling Start_Suzuki 5-Bromo-1,3-dimethyl-2-nitrobenzene Reagents_Suzuki Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Start_Suzuki->Reagents_Suzuki Reaction_Suzuki Reaction in degassed solvent (e.g., Dioxane/Water) Reagents_Suzuki->Reaction_Suzuki Workup_Suzuki Aqueous workup and extraction Reaction_Suzuki->Workup_Suzuki Product_Suzuki 5-Aryl-1,3-dimethyl-2-nitrobenzene Workup_Suzuki->Product_Suzuki

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Predictive):

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 5-Bromo-1,3-dimethyl-2-nitrobenzene, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture, add water, and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the desired biaryl compound.

Safety and Handling

5-Bromo-1,3-dimethyl-2-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-1,3-dimethyl-2-nitrobenzene is a versatile and commercially available building block with significant potential in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its unique substitution pattern allows for selective transformations at the nitro and bromo positions, providing access to a wide range of derivatives. This guide has provided a comprehensive overview of its properties, availability, and key synthetic applications, along with predictive and established protocols to facilitate its use in a research and development setting.

References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42(9), 654-659.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)
  • Advanced ChemBlocks. (2026). 5-bromo-1,3-dimethyl-2-nitrobenzene.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1,3-dimethyl-2-nitrobenzene.
  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.).
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies.
  • ChemicalBook. (n.d.). 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR spectrum.
  • Synthesis and characterization of some new nitrones derivatives and screening their biological activities. (2022, December 2).
  • Sigma-Aldrich. (n.d.). 5-bromo-1,3-dimethyl-2-nitrobenzene.
  • ChemicalBook. (n.d.). 3-Bromonitrobenzene(585-79-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 5-bromo-2-methyl-1,3-dinitrobenzene(95192-64-6) 1 h nmr.
  • ChemicalBook. (n.d.). 5-bromo-1,3-dimethoxy-2-nitrobenzene synthesis.
  • PubChem. (n.d.). 2-Bromo-1,3-dimethyl-5-nitrobenzene.
  • Fisyuk, A. S. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3591.
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. (n.d.).
  • Furuta, T., et al. (2016).
Exploratory

Structural Deconstruction and Synthetic Methodologies for 5-Bromo-1,3-dimethyl-2-nitrobenzene

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary In modern drug discovery and active pharmaceutical ingredient (API) development, highly substituted benzene derivatives s...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In modern drug discovery and active pharmaceutical ingredient (API) development, highly substituted benzene derivatives serve as critical rigid scaffolds. 5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS: 76435-22-8) is a prime example of a sterically encumbered, multifunctional building block[1]. The presence of two ortho-methyl groups forces the nitro moiety out of the aromatic plane, significantly altering its electronic resonance profile. Concurrently, the para-bromo substituent provides an orthogonal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper deconstructs the rigorous IUPAC nomenclature logic for this molecule, details its physicochemical profile, and outlines a self-validating synthetic protocol designed to overcome the regiochemical limitations of direct aromatic substitution.

Deconstructive IUPAC Nomenclature Logic

The assignment of the IUPAC name for this molecule relies on a strict hierarchical application of substitutive nomenclature rules (IUPAC Blue Book, P-41 and P-14.4).

  • Identification of the Parent Structure and Functional Groups: The parent ring is benzene. The substituents present are a bromo group (-Br), two methyl groups (-CH₃), and a nitro group (-NO₂). Crucially, none of these functional groups possess suffix priority; they are universally treated as prefixes.

  • Locant Assignment (Lowest Locant Set Rule): The ring must be numbered to yield the lowest possible locant set for the substituents.

    • Scenario A (Starting at Bromo): Bromo at 1, Methyls at 3,5, Nitro at 4. Locant set: 1, 3, 4, 5 .

    • Scenario B (Starting at Nitro): Nitro at 1, Methyls at 2,6, Bromo at 4. Locant set: 1, 2, 4, 6 .

    • Scenario C (Nitro at 2): Nitro at 2, Methyls at 1,3, Bromo at 5. Locant set: 1, 2, 3, 5 . Comparing the sets sequentially, 1, 2, 3, 5 is the lowest possible combination because, at the third point of difference, 3 is lower than 4.

  • Alphabetization: Substituents are cited alphabetically: b romo, m ethyl (ignoring the "di-" multiplier), n itro.

  • Final Assembly: Merging the locants with the alphabetized prefixes yields the definitive name: 5-bromo-1,3-dimethyl-2-nitrobenzene [2].

IUPAC_Logic Start Identify Parent Ring (Benzene) Substituents Identify Substituents (-Br, -CH3, -NO2) Start->Substituents Priority Check Priority (All are prefixes) Substituents->Priority Numbering Assign Locants (Lowest Set: 1,2,3,5) Priority->Numbering Alphabetize Alphabetize (Bromo, Dimethyl, Nitro) Numbering->Alphabetize Final 5-Bromo-1,3-dimethyl- 2-nitrobenzene Alphabetize->Final

Logical decision tree for assigning the IUPAC name to polysubstituted benzene derivatives.

Quantitative Physicochemical Profile

To facilitate analytical tracking and inventory management, the core quantitative data for 5-bromo-1,3-dimethyl-2-nitrobenzene is summarized below[2].

ParameterSpecification
Target Compound 5-Bromo-1,3-dimethyl-2-nitrobenzene
CAS Registry Number 76435-22-8
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
InChIKey RBBIBDKTQQOFAG-UHFFFAOYSA-N
SMILES String Cc1cc(Br)cc(C)c1=O
Typical Purity ≥95% (HPLC/GC)
Physical Form Solid

Strategic Synthesis & Experimental Workflows

The Regiochemical Dilemma

A naive synthetic approach might suggest the direct electrophilic bromination of 1,3-dimethyl-2-nitrobenzene. However, this fails due to the directing effects of the substituents. The methyl groups are ortho/para directing, and the nitro group is meta directing. In 1,3-dimethyl-2-nitrobenzene, all directing effects synergistically point to the 4- and 6-positions. Consequently, direct bromination exclusively yields 4-bromo-1,3-dimethyl-2-nitrobenzene, or results in benzylic bromination to form 1,3-bis(bromomethyl)-2-nitrobenzene[3].

The Bottom-Up Solution: Amine Oxidation

To achieve the requisite 5-bromo substitution pattern, the regiochemistry must be locked in prior to the introduction of the nitro group. This is achieved by starting with 2,6-dimethylaniline. The strongly activating amino group directs bromination exclusively to the para position (position 4), yielding 4-bromo-2,6-dimethylaniline[4]. Subsequent N-oxidation converts the amine into the desired nitro group.

Synthesis_Workflow SM 2,6-Dimethylaniline Bromination Electrophilic Bromination (NBS or Br2/AcOH) SM->Bromination Int1 4-Bromo-2,6-dimethylaniline Bromination->Int1 Oxidation N-Oxidation (TFPA / DCM) Int1->Oxidation Product 5-Bromo-1,3-dimethyl- 2-nitrobenzene Oxidation->Product

Stepwise synthetic workflow for 5-bromo-1,3-dimethyl-2-nitrobenzene via amine oxidation.

Step-by-Step Methodology: N-Oxidation Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure complete conversion without over-oxidation.

  • Reagent Preparation (In-Situ TFPA Generation):

    • Action: In a flame-dried round-bottom flask under inert argon, add 30% aqueous hydrogen peroxide (5.0 equiv) to dichloromethane (DCM). Cool the biphasic mixture to 0 °C. Slowly add trifluoroacetic anhydride (TFAA, 5.5 equiv) dropwise over 30 minutes.

    • Causality: Trifluoroperacetic acid (TFPA) is generated in situ. TFPA is a highly electrophilic oxidant necessary to overcome the steric shielding of the ortho-methyl groups, ensuring the amine is fully oxidized to a nitro group rather than arresting at the nitroso or hydroxylamine intermediate.

  • Substrate Addition:

    • Action: Dissolve 4-bromo-2,6-dimethylaniline (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the TFPA mixture, maintaining the internal temperature strictly below 10 °C to prevent uncontrolled exothermic decomposition.

  • Reaction Progression & Validation:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

    • Validation: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+=200.0 ) and the appearance of the nitro product ( [M+H]+=230.0 ) confirms complete conversion.

  • Quenching & Workup:

    • Action: Cool the reaction to 0 °C and carefully quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate safely reduces any unreacted peroxides, preventing explosive hazards during concentration. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual trifluoroacetic acid, followed by brine.

  • Isolation:

    • Action: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford 5-bromo-1,3-dimethyl-2-nitrobenzene as a crystalline solid.

References

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of Brominated Dimethyl-Nitrobenzene Isomers: A Case Study of 2-Bromo-1,3-dimethyl-5-nitrobenzene

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest search, the specific crystal structure data for 5-Bromo-1,3-dimethyl-2-nitrobenzene is not publicly availabl...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure data for 5-Bromo-1,3-dimethyl-2-nitrobenzene is not publicly available in crystallographic databases. This guide therefore presents a comprehensive analysis of the publicly available crystal structure of a closely related and structurally significant isomer, 2-Bromo-1,3-dimethyl-5-nitrobenzene , to provide valuable insights into the crystallographic properties of this class of compounds. The principles and methodologies described herein are directly applicable to the study of 5-Bromo-1,3-dimethyl-2-nitrobenzene, should its crystals become available.

Introduction: The Significance of Crystal Structure in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a solid-state material—its crystal structure—is of paramount importance. It governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which are critical determinants of a drug's efficacy and safety profile. A thorough understanding of the crystal structure of an active pharmaceutical ingredient (API) or its intermediates is therefore a cornerstone of modern drug development.

This technical guide delves into the crystallographic analysis of a substituted nitroaromatic compound, a class of molecules frequently encountered in medicinal chemistry. While the primary topic of interest is 5-Bromo-1,3-dimethyl-2-nitrobenzene, the absence of its crystal structure data in the public domain has necessitated a pivot to a closely related isomer, 2-Bromo-1,3-dimethyl-5-nitrobenzene. The analysis of this isomer provides a robust framework for understanding the molecular conformation and intermolecular interactions that are likely to be influential in the crystal packing of other brominated dimethyl-nitrobenzene derivatives.

Crystallographic Data for 2-Bromo-1,3-dimethyl-5-nitrobenzene

The crystal structure of 2-Bromo-1,3-dimethyl-5-nitrobenzene has been determined by single-crystal X-ray diffraction and the data is available in the Crystallography Open Database (COD) under the deposition number 2241936. The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₈H₈BrNO₂
Formula Weight230.06 g/mol
Crystal SystemTriclinic
Space GroupP-1
a4.0502 Å
b9.3817 Å
c12.1823 Å
α93.498°
β99.284°
γ101.722°
Volume441.5 ų
Z2
Density (calculated)1.730 g/cm³
R-factor0.0495

Table 1: Crystallographic data for 2-Bromo-1,3-dimethyl-5-nitrobenzene.

Experimental Methodology: From Synthesis to Structure Elucidation

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of brominated dimethyl-nitrobenzene derivatives typically involves electrophilic aromatic substitution reactions. For instance, the nitration of a corresponding bromo-dimethylbenzene precursor using a mixture of nitric acid and sulfuric acid is a common approach. Alternatively, the bromination of a dimethyl-nitrobenzene can be employed. The specific regioselectivity of these reactions is governed by the directing effects of the substituents on the aromatic ring.

Once the target molecule is synthesized and purified, the growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. Common crystallization techniques for small organic molecules include:

  • Slow evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

  • Solvent diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is crucial and often determined empirically. For a compound like 2-Bromo-1,3-dimethyl-5-nitrobenzene, a range of organic solvents of varying polarity would be screened to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic-level structure of a crystalline material. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.

The general workflow for single-crystal X-ray diffraction is as follows:

workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffraction Diffraction mounting->diffraction xray X-ray Source xray->diffraction detector Detector diffraction->detector data_processing Data Processing detector->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

A generalized workflow for single-crystal X-ray diffraction.

Structural Analysis of 2-Bromo-1,3-dimethyl-5-nitrobenzene

The molecular structure of 2-Bromo-1,3-dimethyl-5-nitrobenzene features a benzene ring substituted with one bromine atom, two methyl groups, and one nitro group.

Exploratory

Thermochemical properties of 5-Bromo-1,3-dimethyl-2-nitrobenzene

An In-depth Technical Guide to the Thermochemical Properties of 5-Bromo-1,3-dimethyl-2-nitrobenzene Introduction 5-Bromo-1,3-dimethyl-2-nitrobenzene is an aromatic nitro compound, a class of molecules that are foundation...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of 5-Bromo-1,3-dimethyl-2-nitrobenzene

Introduction

5-Bromo-1,3-dimethyl-2-nitrobenzene is an aromatic nitro compound, a class of molecules that are foundational in chemical synthesis, serving as precursors for pharmaceuticals, dyes, and energetic materials. The presence of a nitro group, a bromine atom, and methyl groups on the benzene ring creates a unique electronic and steric environment, influencing its reactivity and stability. Understanding the thermochemical properties of this molecule, such as its enthalpy of formation, is paramount for process safety, reaction design, and predicting its energetic potential. An unstable compound can decompose, releasing a significant amount of energy, which can have serious consequences in a chemical process.

This guide provides a comprehensive framework for determining, understanding, and utilizing the thermochemical properties of 5-Bromo-1,3-dimethyl-2-nitrobenzene. It is designed for researchers, chemists, and professionals in drug development and chemical manufacturing, offering both experimental and computational methodologies. We will explore the "how" and "why" behind these techniques, ensuring a deep and practical understanding.

Part 1: Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is the accurate experimental measurement of energy changes. For a solid crystalline substance like 5-Bromo-1,3-dimethyl-2-nitrobenzene, the standard molar enthalpy of formation in the gaseous state is a key parameter. This is typically determined by combining the standard molar enthalpy of formation in the crystalline state with the standard molar enthalpy of sublimation.

Enthalpy of Formation from Combustion Calorimetry

The standard molar enthalpy of formation ( Δf​Hmo​ ) of a C, H, O, N, Br-containing organic compound can be robustly determined using rotating-bomb combustion calorimetry. This technique measures the heat released during the complete combustion of the compound in an excess of oxygen.

Causality Behind Experimental Choices:

  • Why a Rotating Bomb? The combustion of organobromine compounds produces a mixture of products, including hydrobromic acid (HBr) and elemental bromine (Br₂). To ensure a well-defined final state, a reducing agent (like arsenious oxide) is added to the bomb to convert all bromine products into a single species (bromide ions in solution). The rotation of the bomb after combustion ensures that all products dissolve and react completely in the absorbing solution, leading to a thermodynamically well-defined final state, which is crucial for accurate enthalpy calculations.

  • Why High-Purity Oxygen? An excess of high-purity oxygen is essential to ensure complete and rapid combustion, preventing the formation of side products like carbon monoxide or soot, which would introduce significant errors in the measured energy of combustion.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of 5-Bromo-1,3-dimethyl-2-nitrobenzene of known mass (typically 0.5-1.0 g) is placed in a platinum crucible. A cotton fuse of known mass and energy of combustion is attached.

  • Bomb Loading: The crucible is placed in the combustion bomb. A precise volume of a reducing solution (e.g., arsenious oxide solution) is added to the bomb.

  • Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen (typically to 30 atm). It is then placed in a calorimeter with a known heat capacity, and the initial temperature is recorded. The sample is ignited by passing an electric current through the fuse.

  • Temperature Measurement: The temperature change of the calorimeter is monitored until a stable final temperature is reached.

  • Product Analysis: The contents of the bomb are carefully analyzed to quantify the amount of nitric acid and hydrobromic acid formed. This is crucial for applying necessary corrections.

  • Calculations: The raw temperature data is used to calculate the specific energy of combustion ( Δc​U ) of the compound. This value is then corrected for the combustion of the fuse, the formation of nitric acid, and other standard state corrections (Washburn corrections) to obtain the standard specific energy of combustion ( Δc​Uo ). The standard enthalpy of combustion ( Δc​Hmo​ ) is then calculated, which leads to the standard enthalpy of formation in the crystalline state ( Δf​Hmo​(cr) ) using Hess's Law.

Diagram of the Experimental Workflow

G P1 Weigh Sample & Fuse P2 Pelletize Sample P1->P2 C1 Load Sample & Solution into Bomb P2->C1 C2 Pressurize with O2 C1->C2 C3 Ignite Sample C2->C3 C4 Record Temperature Change (ΔT) C3->C4 A1 Analyze Bomb Contents (Acid Titration) C4->A1 A2 Apply Washburn Corrections A1->A2 A3 Calculate ΔcU° A2->A3 A4 Calculate ΔcHm° A3->A4 A5 Determine ΔfHm°(cr) via Hess's Law A4->A5

Caption: Workflow for determining the enthalpy of formation via rotating-bomb calorimetry.

Enthalpy of Sublimation

The enthalpy of sublimation ( Δsub​Hmo​ ) is the energy required to transform one mole of a substance from the solid to the gaseous state. It is a critical value for converting the enthalpy of formation in the crystalline state to the gaseous state, which is more useful for theoretical and computational comparisons.

Experimental Protocol: Knudsen Effusion Method

  • Setup: A small amount of the sample is placed in a Knudsen cell, which is a small container with a tiny orifice. This cell is placed in a high-vacuum chamber.

  • Measurement: The cell is heated to a known temperature, causing the sample to sublime. The rate of mass loss through the orifice due to effusion is measured as a function of temperature.

  • Calculation: The vapor pressure of the substance at different temperatures can be determined from the rate of mass loss. The enthalpy of sublimation is then derived from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure against the inverse of the temperature.

Part 2: Computational Prediction of Thermochemical Properties

Computational chemistry offers a powerful alternative for predicting thermochemical properties, especially for compounds that are difficult to synthesize or handle. High-level ab initio quantum chemical methods can provide accurate predictions of the gas-phase enthalpy of formation.

Causality Behind Computational Choices:

  • Why High-Accuracy Composite Methods? Methods like G3 (Gaussian-3), G4, and CBS-QB3 are composite methods that approximate a very high-level calculation by combining results from several lower-level calculations. This approach provides a good balance between accuracy and computational cost, often yielding results for the enthalpy of formation with an accuracy of ±4 kJ/mol, which is comparable to experimental uncertainty.

  • Why Isodesmic Reactions? Direct calculation of the enthalpy of formation by atomization (breaking the molecule into its constituent atoms) can suffer from large errors due to the difficulty of accurately calculating the electronic correlation energy. Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both sides of the reaction. By calculating the enthalpy of reaction for such a scheme, systematic errors in the quantum chemical calculations tend to cancel out, leading to a much more accurate determination of the target molecule's enthalpy of formation, provided the enthalpies of formation of the other species in the reaction are known accurately.

Computational Protocol: G4-based Isodesmic Reaction

  • Molecule Optimization: The 3D structure of 5-Bromo-1,3-dimethyl-2-nitrobenzene and all other molecules in the chosen isodesmic reaction are optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Frequency calculations are performed to confirm that the structures are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: High-level single-point energy calculations are performed on the optimized geometries using the G4 composite method.

  • Enthalpy Calculation: The total enthalpy of each species at 298.15 K is calculated by adding the thermal correction to the G4 electronic energy.

  • Isodesmic Reaction Design: An appropriate isodesmic reaction is designed. For example: 5-Bromo-1,3-dimethyl-2-nitrobenzene + Benzene → Bromobenzene + 1,3-Dimethyl-2-nitrobenzene

  • Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction ( Δr​Hmo​ ) is calculated from the computed enthalpies of the reactants and products.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation of 5-Bromo-1,3-dimethyl-2-nitrobenzene is calculated using the following equation, where the enthalpies of formation of the other species are taken from reliable experimental data:

    Δf​Hmo​ (target) = Δr​Hmo​ + ΣΔf​Hmo​ (products) - ΣΔf​Hmo​ (reactants)

Diagram of the Computational Workflow

G S1 Build 3D Structures of all Species S2 Geometry Optimization (e.g., B3LYP) S1->S2 S3 Frequency Calculation (for ZPVE & Thermal Correction) S2->S3 E1 High-Accuracy Single-Point Energy (e.g., G4 Theory) S3->E1 E2 Calculate Total Enthalpy (E_elec + H_corr) E1->E2 I2 Calculate ΔrHm° = ΣH(prod) - ΣH(react) E2->I2 I1 Design Isodesmic Reaction I1->I2 I4 Calculate Target ΔfHm°(g) I2->I4 I3 Obtain Known Experimental ΔfHm° for other species I3->I4

Caption: Workflow for calculating the gas-phase enthalpy of formation using a composite method with an isodesmic reaction scheme.

Part 3: Data Summary and Validation

A critical aspect of scientific integrity is the cross-validation of results obtained from different methodologies. The experimentally determined gas-phase enthalpy of formation should be compared with the computationally predicted value.

Data Summary Table

PropertyExperimental Value (kJ/mol)Computational Value (kJ/mol)Method
Standard Molar Enthalpy of Combustion, Δc​Hmo​(cr) To be determinedN/ARotating-Bomb Calorimetry
Standard Molar Enthalpy of Formation, Δf​Hmo​(cr) To be determinedN/AFrom Δc​Hmo​(cr) via Hess's Law
Standard Molar Enthalpy of Sublimation, Δsub​Hmo​ To be determinedN/A

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-Bromo-1,3-dimethyl-2-nitrobenzene

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold 5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS 76435-22-8) is a pivotal starting material in modern synthetic organic chemistry.[1] Its utility stems from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS 76435-22-8) is a pivotal starting material in modern synthetic organic chemistry.[1] Its utility stems from a unique combination of functional handles on a sterically defined aromatic core. The presence of a bromine atom, a nitro group, and two methyl groups allows for a series of selective and high-yield transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aryl bromide, making it an excellent substrate for a variety of cross-coupling and substitution reactions.

This guide provides an in-depth exploration of key synthetic pathways originating from this scaffold. We will delve into the mechanistic underpinnings of each transformation, offer field-proven experimental protocols, and discuss the critical parameters that ensure success. The protocols described herein are designed for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of novel compounds in pharmaceuticals, agrochemicals, and materials science.

Strategic Overview of Synthetic Transformations

The derivatization of 5-Bromo-1,3-dimethyl-2-nitrobenzene can be strategically planned around its three key functional regions: the C-Br bond, the nitro group, and the aromatic ring itself. Our discussion will focus on the most robust and widely applied methodologies.

G cluster_0 C-Br Bond Functionalization cluster_1 Nitro Group Transformation A 5-Bromo-1,3-dimethyl-2-nitrobenzene B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Boronic Acid, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Amine, Base D Nucleophilic Aromatic Substitution (C-O, C-S Bond Formation) A->D Strong Nucleophile, Heat E Reduction to Amine (Access to Anilines) A->E Reducing Agent (e.g., Fe/HCl, H₂)

Caption: Key synthetic pathways from 5-Bromo-1,3-dimethyl-2-nitrobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most versatile site for elaboration, primarily through palladium-catalyzed cross-coupling reactions. These methods are foundational for constructing complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species.[2][3] Its tolerance for a wide array of functional groups makes it indispensable in drug discovery.[4]

Principle of the Reaction: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[2][3]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' start Ar-Br boronic R'-B(OH)₂ + Base Buchwald_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_am [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ pd2_ox->pd2_am Amine Coordination pd2_amide Ar-Pd(II)L₂(NR'R'') pd2_am->pd2_amide Deprotonation pd2_amide->pd0 Reductive Elimination product Ar-NR'R'' start Ar-Br amine HNR'R'' base Base Nitro_Reduction Start Ar-NO₂ Nitroso Ar-NO (Nitroso) Start->Nitroso + 2[H] Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2[H] Amine Ar-NH₂ Hydroxylamine->Amine + 2[H]

Sources

Application

Application Notes and Protocols for the Reduction of 5-Bromo-1,3-dimethyl-2-nitrobenzene to 5-Bromo-2,6-dimethylaniline

Abstract The reduction of the nitro group in 5-Bromo-1,3-dimethyl-2-nitrobenzene is a critical transformation in organic synthesis, yielding the versatile intermediate 5-Bromo-2,6-dimethylaniline. This aniline derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of the nitro group in 5-Bromo-1,3-dimethyl-2-nitrobenzene is a critical transformation in organic synthesis, yielding the versatile intermediate 5-Bromo-2,6-dimethylaniline. This aniline derivative serves as a valuable building block in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for this reduction. It delves into the mechanistic underpinnings of each protocol, offering detailed, step-by-step procedures and field-proven insights to ensure reliable and efficient synthesis.

Introduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic chemistry.[1][2] The resulting amino group is a key functional handle for a wide array of subsequent chemical modifications. Specifically, 5-Bromo-2,6-dimethylaniline is a significant intermediate, with its bromine atom and amino group providing orthogonal reactivity for further synthetic elaborations.[3][4] The selection of an appropriate reduction method is paramount, as it influences not only the yield and purity of the product but also the compatibility with other functional groups that may be present in the molecule.

This guide explores several robust and widely employed methods for the reduction of 5-Bromo-1,3-dimethyl-2-nitrobenzene, including catalytic hydrogenation, and chemical reductions using metals in acidic media or other reducing agents like tin(II) chloride and sodium dithionite.[5][6][7] Each method's advantages, limitations, and mechanistic rationale are discussed to empower the researcher in making an informed decision for their specific synthetic needs.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through different pathways depending on the chosen reducing agent and reaction conditions.[1][8] The most common pathway involves a series of two-electron reductions, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.

G Start 5-Bromo-1,3-dimethyl-2-nitrobenzene Nitroso 5-Bromo-1,3-dimethyl-2-nitrosobenzene Start->Nitroso + 2e-, + 2H+ Hydroxylamine N-(5-Bromo-2,6-dimethylphenyl)hydroxylamine Nitroso->Hydroxylamine + 2e-, + 2H+ Amine 5-Bromo-2,6-dimethylaniline Hydroxylamine->Amine + 2e-, + 2H+

PART 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups, often providing high yields and simple product isolation.[9][10] The choice of catalyst and reaction conditions can be tailored to achieve chemoselectivity in the presence of other reducible functional groups.

Rationale and Causality

Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity.[6] The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the stepwise reduction occurs.[11] The use of Raney nickel is an alternative, particularly when dehalogenation of the bromine substituent is a concern.[6]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)[10]

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-Bromo-1,3-dimethyl-2-nitrobenzene in the chosen solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.[10]

  • Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-2,6-dimethylaniline.

  • The product can be further purified by recrystallization or column chromatography if necessary.

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Dissolve Dissolve Substrate in Solvent Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Purge Purge with H₂ Add_Catalyst->Purge Pressurize Pressurize with H₂ Purge->Pressurize Stir Vigorous Stirring Pressurize->Stir Vent Vent H₂ & Purge Stir->Vent Filter Filter through Celite Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

PART 2: Chemical Reduction with Metals

The use of metals in acidic or neutral media is a classic and reliable method for the reduction of nitroarenes.[1][5] These methods are often more practical for laboratory-scale synthesis as they do not require specialized high-pressure equipment.

Tin(II) Chloride Reduction

Rationale and Causality: Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a widely used and effective reducing agent for aromatic nitro compounds.[12][13] The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with the acidic medium providing the necessary protons.[14]

Experimental Protocol: Reduction using Tin(II) Chloride [13][14]

Materials:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (optional, as a co-solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 5-Bromo-1,3-dimethyl-2-nitrobenzene in concentrated hydrochloric acid (and ethanol if needed for solubility).

  • Cool the mixture in an ice bath and add tin(II) chloride dihydrate portion-wise, controlling the exothermic reaction.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8), which will precipitate tin salts.[14]

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 5-Bromo-2,6-dimethylaniline.

  • Purify as needed.

Iron Reduction in Acidic Medium

Rationale and Causality: The reduction of nitroarenes using iron metal in the presence of an acid (e.g., acetic acid or hydrochloric acid) or a salt like ammonium chloride is a cost-effective and environmentally benign method.[6][13] The iron acts as the electron donor in a single electron transfer mechanism.[15]

Experimental Protocol: Reduction using Iron and Ammonium Chloride [1]

Materials:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 eq)

  • Iron powder (Fe) (3-5 eq)

  • Ammonium chloride (NH₄Cl) (4-5 eq)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 5-Bromo-1,3-dimethyl-2-nitrobenzene, ethanol, and water.

  • Add ammonium chloride and iron powder to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initially vigorous.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.[13]

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify if necessary.

PART 3: Reduction with Sodium Dithionite

Rationale and Causality: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and safe reducing agent for aromatic nitro compounds.[7][16] It is particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation.[17] The reduction mechanism is believed to involve a radical pathway initiated by the sulfoxylate radical anion (SO₂˙⁻).[18]

Experimental Protocol: Reduction using Sodium Dithionite [16]

Materials:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3-5 eq)

  • Methanol or a mixture of Dichloromethane and Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve 5-Bromo-1,3-dimethyl-2-nitrobenzene in a suitable solvent system (e.g., methanol/water or dichloromethane/water).

  • Add sodium dithionite portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a biphasic system was used, separate the layers. If a single-phase system was used, add water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude aniline.

  • Purify as required.

Data Summary

MethodReducing AgentSolventTemperatureTypical YieldKey Advantages
Catalytic Hydrogenation H₂ / Pd-CEthanol, Ethyl AcetateRoom Temperature>95%Clean, high yield, simple work-up
Tin(II) Chloride SnCl₂·2H₂O / HClEthanol / HCl(aq)RT - 60°C85-95%Reliable, effective for various substrates
Iron Reduction Fe / NH₄ClEthanol / WaterReflux80-90%Inexpensive, environmentally friendly
Sodium Dithionite Na₂S₂O₄Methanol / WaterReflux75-85%Mild conditions, avoids strong acids

Safety and Handling

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled.[19] It may cause skin, eye, and respiratory irritation.[19] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[20]

  • 5-Bromo-2,6-dimethylaniline: The product is also expected to be toxic and should be handled with similar precautions.

  • Reagents: Handle all reagents with care, consulting their respective Safety Data Sheets (SDS) before use. Catalytic hydrogenation with Pd/C requires careful handling as the catalyst can be pyrophoric when dry.[10] Reactions involving strong acids and bases should be performed with caution, especially during quenching and neutralization steps.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Das, B., et al. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett. Retrieved from [Link]

  • Klyuev, M. V., & Shmonina, L. F. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Ghorpade, S. S., et al. (2020). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Retrieved from [Link]

  • Ponder, J., et al. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Pharmacological Reviews, 71(4), 536-553. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Klyuev, M. V., & Shmonina, L. F. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2016). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. ACS Combinatorial Science, 18(10), 633-638. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved from [Link]

  • Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Ghorpade, S. S., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. Retrieved from [Link]

  • Semproni, M. J., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(26), 9211-9224. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • Brandeis ScholarWorks. (n.d.). Progress toward surface immobilization of a Zr/Co heterobimetallic complex. Retrieved from [Link]

  • Jaglowski, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2544-2549. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Hydrogenation of nitrobenzene. a Catalytic performance for the.... Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-n,2-dimethylaniline hydrochloride (C8H10BrN). Retrieved from [Link]

  • Heckenroth, M., et al. (n.d.). Catalytic Hydrogenation Using Abnormal N-Heterocyclic Carbene Palladium Complexes. FOLIA. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-dimethyl-5-nitrobenzene. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-Bromo-2,6-dimethylaniline 98 24596-19-8. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2,6-dimethyl-4H-1,3-dioxin-4-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 5-bromo-1,3-dimethyl-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Bromo-2,6-dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4340757A - Process for the preparation of 2,6-dialkylaniline from brominated dialkyl t-butylbenzene.
  • PubChem. (n.d.). 2-Bromo-4,6-dimethylaniline. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 5-Bromo-1,3-dimethyl-2-nitrobenzene as a Versatile Building Block in Organic Synthesis

Introduction: Unlocking Synthetic Potential In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Bromo-1,3-dimethyl-2-nitrobenzene is a trifunctional aromatic compound that offers a powerful platform for molecular elaboration, making it a valuable intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—a bromine atom amenable to cross-coupling, an activating nitro group for nucleophilic substitution, and two methyl groups influencing steric and electronic properties—provides a rich tapestry of reactivity to be exploited.

This technical guide provides an in-depth exploration of the synthetic utility of 5-Bromo-1,3-dimethyl-2-nitrobenzene. We will delve into its key transformations, supported by mechanistic insights and detailed, field-proven protocols, to empower researchers and drug development professionals to effectively integrate this versatile building block into their synthetic programs.

Physicochemical Properties and Handling

5-Bromo-1,3-dimethyl-2-nitrobenzene is typically a solid at room temperature.[1] A summary of its key properties is provided below.

PropertyValue
CAS Number 76435-22-8
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Solid
Purity (Typical) ≥95%

Handling and Storage: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Key Synthetic Transformations and Protocols

The synthetic utility of 5-Bromo-1,3-dimethyl-2-nitrobenzene is primarily centered on three key transformations: palladium-catalyzed cross-coupling reactions at the C-Br bond, nucleophilic aromatic substitution (SNAr) facilitated by the nitro group, and the reduction of the nitro group to an amine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime handle for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with an organoboron compound.[2] For 5-Bromo-1,3-dimethyl-2-nitrobenzene, this allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents.

Causality of Experimental Choices: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to form the C-C bond and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[4] A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 5-Aryl-1,3-dimethyl-2-nitrobenzene

Materials:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol) and the ligand (e.g., PPh₃, 0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: 5-Bromo-1,3-dimethyl-2-nitrobenzene, Arylboronic acid, Base B Add Catalyst System: Pd(OAc)₂ + Ligand A->B C Inert Atmosphere: Evacuate & Backfill with Argon B->C D Add Degassed Solvents C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Quench & Extract F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J K K J->K Isolated Product: 5-Aryl-1,3-dimethyl-2-nitrobenzene

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This transformation is particularly useful for introducing primary or secondary amine functionalities.

Causality of Experimental Choices: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[6] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting. Strong, non-nucleophilic bases such as sodium tert-butoxide are typically required to facilitate the deprotonation of the coordinated amine.

Experimental Protocol: Synthesis of N-Aryl-5-bromo-1,3-dimethyl-2-nitrobenzene Derivatives

Materials:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.4 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol) and the phosphine ligand (0.02 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 mmol), the amine (1.2 mmol), and the base (NaOtBu, 1.4 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)(Br)Ln Pd(0)Ln->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(Br)(HNR'R'')]Ln Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium-Amido Complex Ar-Pd(II)(NR'R'')Ln Amine Coordination->Palladium-Amido Complex - H-Base+ Palladium-Amido Complex->Pd(0)Ln Reductive Elimination Product Ar-NR'R'' Palladium-Amido Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[7] In 5-Bromo-1,3-dimethyl-2-nitrobenzene, the bromine atom is meta to the nitro group. While activation is less pronounced than in ortho/para systems, SNAr can still be a viable pathway under forcing conditions or with highly reactive nucleophiles.

Causality of Experimental Choices: The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is key to the reaction's success. The rate of reaction is influenced by the electron-withdrawing power of the activating group, the nature of the nucleophile, and the leaving group ability (F > Cl > Br > I).[9]

Experimental Protocol: Substitution with an Alkoxide

Materials:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene

  • Sodium methoxide (NaOMe) or other alkoxide (2-5 equivalents)

  • Methanol or a polar aprotic solvent like Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Dissolve 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 mmol) in the chosen solvent (e.g., DMSO, 10 mL) in a round-bottom flask under an inert atmosphere.

  • Add the sodium alkoxide (e.g., NaOMe, 3.0 mmol).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into ice-water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, providing a versatile functional group for further derivatization, such as amide bond formation, diazotization, or reductive amination.[10] This transformation yields 4-bromo-2,6-dimethylaniline, another valuable synthetic intermediate.

Causality of Experimental Choices: Several methods are available for the reduction of aromatic nitro groups.[10] Catalytic hydrogenation offers clean conversion but may not be compatible with other reducible functional groups. Metal-acid systems, such as tin(II) chloride in hydrochloric acid, are classic and effective methods.[11] The acidic workup protonates the newly formed amine, which is then liberated by basification.

Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethylaniline

Materials:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol or acetic acid

  • Sodium hydroxide (NaOH) solution (e.g., 8M)

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 mmol) in ethanol (10 mL).

  • Add a solution of SnCl₂·2H₂O (4.0 mmol) in concentrated HCl (5 mL).

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully basify the mixture by the slow addition of a concentrated NaOH solution until the tin salts precipitate and the solution is strongly basic.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-Bromo-2,6-dimethylaniline can be purified by column chromatography or recrystallization if necessary.

Diagram: Synthetic Pathways from 5-Bromo-1,3-dimethyl-2-nitrobenzene

G cluster_suzuki cluster_buchwald cluster_snar cluster_reduction Start 5-Bromo-1,3-dimethyl-2-nitrobenzene Suzuki 5-Aryl-1,3-dimethyl-2-nitrobenzene Start->Suzuki ArB(OH)₂ Pd Catalyst Buchwald N-Substituted 2,6-dimethyl-4-nitroaniline Start->Buchwald R₂NH Pd Catalyst SNAr 5-Alkoxy/Amino-1,3-dimethyl-2-nitrobenzene Start->SNAr Nu⁻ (e.g., RO⁻) Reduction 4-Bromo-2,6-dimethylaniline Start->Reduction [H] (e.g., SnCl₂/HCl)

Caption: Key transformations of 5-Bromo-1,3-dimethyl-2-nitrobenzene.

Conclusion

5-Bromo-1,3-dimethyl-2-nitrobenzene is a strategically functionalized building block that offers multiple avenues for the synthesis of complex organic molecules. The distinct reactivity of its bromo and nitro groups allows for selective transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction to the corresponding aniline. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists engaged in discovery and development, facilitating the innovative application of this versatile intermediate.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (2022, February 28). Nucleophilic aromatic substitution. BYJU'S. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Saht, I. (1971). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Proceedings of the Indian Academy of Sciences - Section A, 73(4), 191-196.
  • (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Synthesis of 2,6-dimethylaniline. PrepChem.com. Retrieved from [Link]

  • Li, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3584–3595. Retrieved from [Link]

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Retrieved from [Link]

  • (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. Retrieved from [Link]

  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(1), 38-45.
  • (n.d.). Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • (n.d.). Reduction of 1,3-dimethyl-2-nitrobenzene to 2,6-dimethylaniline. University of Missouri–St. Louis. Retrieved from [Link]

  • Akkurt, M., et al. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(2), o220.
  • (n.d.). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]

  • D’Amico, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 882.
  • (1990). Process for the preparation 4-bromoaniline hydrobromides. Google Patents.
  • Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Oriental Journal of Chemistry, 27(3), 991-997.
  • Cumming, J. A. R., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 2(6), 513–520.
  • (n.d.). Synthesis of bioactive compounds. Diva-Portal.org. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Cumming, J. A. R., et al. (2022).
  • Medina-Franco, J. L., et al. (2021). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 26(1), 1.
  • Li, Y., et al. (2022). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 27(19), 6296.
  • (n.d.). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. aircc. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Synthesis of 4-Bromo-2,6-dimethylaniline from 5-Bromo-1,3-dimethyl-2-nitrobenzene

Executive Summary The reduction of 5-bromo-1,3-dimethyl-2-nitrobenzene (systematically referred to as 4-bromo-2,6-dimethylnitrobenzene) to its corresponding aniline is a critical transformation in the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 5-bromo-1,3-dimethyl-2-nitrobenzene (systematically referred to as 4-bromo-2,6-dimethylnitrobenzene) to its corresponding aniline is a critical transformation in the synthesis of pharmaceutical intermediates and specialized ligands (e.g., salicylaldimine ruthenium alkylidene complexes for olefin metathesis)[1]. The primary challenge in this transformation is the chemoselective reduction of the nitro group without inducing hydrodehalogenation (cleavage of the labile C–Br bond). This guide provides field-proven, self-validating protocols for bench-scale synthesis, alongside mechanistic insights into advanced catalytic methods for process-scale scale-up.

Mechanistic Insights: The Hydrodehalogenation Challenge

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is highly efficient for nitro reduction but frequently results in the loss of the halogen atom, yielding 2,6-dimethylaniline as an undesired byproduct[2].

Causality of Dehalogenation: On conventional metal surfaces, the carbon-halogen (C–X) bond easily undergoes oxidative addition, breaking the bond and leading to dehalogenation[2]. This not only lowers the yield of the target 4-bromo-2,6-dimethylaniline but also generates a highly acidic environment (due to HBr formation) that can induce severe equipment corrosion[2].

Strategic Workarounds:

  • Dissolving Metal Reduction (Bench-Scale): Utilizing Iron (Fe) or Tin(II) chloride (SnCl2) bypasses the surface-activation problem. These methods operate via Single Electron Transfer (SET) mechanisms that selectively reduce the nitro group without activating the C–Br bond.

  • Electron-Enriched Catalysts (Process-Scale): Recent advancements demonstrate that modulating the electronic structure of supported Pd nanoparticles (e.g., on Lewis-basic layered double hydroxides) enhances the electron density of Pd[2]. This facilitates hydrogen dissociation into partially negative-charged hydrogen species, which suppresses the electrophilic attack on the C–Br bond, thereby avoiding dehalogenation[2][3].

Reaction Workflow & Pathway Visualization

G cluster_0 Chemoselective Reduction Strategies SM 5-Bromo-1,3-dimethyl-2-nitrobenzene (Starting Material) M1 Method A: Dissolving Metal (Fe / NH4Cl or SnCl2) SM->M1 Single Electron Transfer M2 Method B: Advanced Catalysis (Electron-Enriched Pd NPs) SM->M2 Suppressed C-Br Activation M3 Method C: Standard Hydrogenation (Pd/C + H2) SM->M3 Uncontrolled C-Br Cleavage Target 4-Bromo-2,6-dimethylaniline (Target Product) M1->Target High Chemoselectivity M2->Target High Chemoselectivity Byproduct 2,6-Dimethylaniline (Dehalogenated Byproduct) M3->Byproduct Hydrodehalogenation

Caption: Mechanistic pathways for the reduction of 5-bromo-1,3-dimethyl-2-nitrobenzene.

Quantitative Comparison of Reduction Methods

MethodologyReagents / CatalystChemoselectivity (C-Br Retention)ScalabilityEnvironmental Impact
Standard Hydrogenation Pd/C, H₂ (gas)Low (< 50%)HighGreen (Atom economical)
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂OExcellent (> 98%)Medium (Batch)High (Iron oxide sludge)
Tin(II) Reduction SnCl₂·2H₂O, EtOHExcellent (> 98%)Low (Lab scale)High (Heavy metal waste)
Advanced Catalysis Electron-enriched Pd NPs, H₂Excellent (> 95%)High (Continuous)Green (Catalytic)[2]

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Modified Béchamp Process)

This method is highly recommended for multi-gram bench-scale synthesis due to its robust chemoselectivity and low cost.

Reagents:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene: 1.0 equivalent (eq)

  • Iron powder (325 mesh): 5.0 eq

  • Ammonium chloride (NH₄Cl): 2.0 eq

  • Solvent: Ethanol / Water (3:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-bromo-1,3-dimethyl-2-nitrobenzene in the Ethanol/Water mixture.

  • Activation: Add Ammonium chloride (NH₄Cl) to the solution.

    • Causality Note: NH₄Cl is preferred over HCl. It provides a mildly acidic buffering environment that is sufficient to activate the iron surface for electron transfer without promoting unwanted side reactions or reactor corrosion[2].

  • Reduction: Add the Iron powder in portions over 15 minutes at room temperature to prevent rapid exothermic boiling.

  • Heating: Heat the reaction mixture to 80 °C (reflux) and stir vigorously for 2–4 hours.

    • Causality Note: Vigorous stirring is mandatory because this is a heterogeneous solid-liquid reaction; the rate is strictly mass-transfer dependent.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 8:2) or LC-MS until the nitro starting material is completely consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with ethyl acetate (EtOAc).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 4-bromo-2,6-dimethylaniline.

Protocol B: Tin(II) Chloride Reduction

Ideal for small-scale (< 5 grams) discovery chemistry where rapid, reliable conversion is prioritized over environmental considerations.

Reagents:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene: 1.0 eq

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O): 5.0 eq

  • Solvent: Ethanol or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation: Dissolve the nitroarene in Ethanol (0.2 M concentration).

  • Addition: Add SnCl₂·2H₂O in one portion.

  • Reaction: Heat the mixture to 70 °C for 2 hours. The solution will typically turn from pale yellow to a clear, slightly orange solution as the reduction completes.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Slowly add a 2N NaOH aqueous solution until the pH reaches 10–12.

    • Causality Note: The addition of NaOH converts the precipitated tin hydroxides into water-soluble sodium stannate (Na₂SnO₃). Failing to do this will result in a thick, unmanageable emulsion during extraction, trapping the product and drastically reducing yield.

  • Extraction: Extract the basic aqueous layer with EtOAc. Wash with brine, dry over MgSO₄, filter, and concentrate to yield the pure aniline.

References

  • Liang, Z., Zhang, M., Zhang, S., & Qu, Y. (2021). "Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines." Catalysts, 11(5), 536. Available at:[Link]

  • Huang, X., et al. (2011). "Selective Reduction of Chloronitrobenzene to Chloroaniline on Ni/Al2O3 Catalysts Got-up Ionic Liquids." Advanced Materials Research, 233-235, 2904-2908. Available at:[Link]

  • Binder, J. B., et al. (2007). "Salicylaldimine Ruthenium Alkylidene Complexes: Metathesis Catalysts Tuned for Protic Solvents." Advanced Synthesis & Catalysis, 349(3), 395-404. Available at:[Link]

Sources

Method

Application of 5-Bromo-1,3-dimethyl-2-nitrobenzene in Medicinal Chemistry: From Building Block to API Synthesis

Executive Summary & Chemical Profile In advanced medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, the strategic selection of highly functionalized aromatic building blocks dictates the effici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In advanced medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, the strategic selection of highly functionalized aromatic building blocks dictates the efficiency of the entire synthetic route. 5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS: 76435-22-8) is a premier example of a sterically hindered, bifunctional scaffold.

From a structure-activity relationship (SAR) and synthetic perspective, this molecule offers three distinct mechanistic advantages:

  • The Electrophilic Handle: The bromine atom at position 5 is highly accessible for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig), allowing for rapid core elaboration[1].

  • The Masked Amine: The nitro group at position 2 serves as a stable, oxidation-resistant precursor to an aniline moiety.

  • Steric Shielding: The two methyl groups at positions 1 and 3 flank the nitro group. Upon reduction to the corresponding amine (yielding 4-bromo-2,6-dimethylaniline), this extreme steric bulk restricts rotation around the C-N bond in final drug molecules—a critical feature for enhancing receptor residence time in antiviral targets—and prevents unwanted N-alkylation during subsequent cross-coupling steps[2].

This unique profile has cemented its role in the synthesis of Selective Estrogen Receptor Modulators (SERMs)[3] and, most notably, in the construction of the cyanovinyl arm of diarylpyrimidine (DAPY) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Rilpivirine (TMC278) and its next-generation bicyclic analogs[4].

G SM 5-Bromo-1,3-dimethyl- 2-nitrobenzene Red Chemoselective Reduction (Fe/NH4Cl or SnCl2) SM->Red Step 1 SERM Cross-Coupling / Substitution (SERM Scaffolds) SM->SERM Direct Functionalization Aniline 4-Bromo-2,6-dimethylaniline (Intermediate) Red->Aniline Heck Ligandless Heck Coupling (Acrylonitrile, Pd/C) Aniline->Heck Step 2 Product (E)-3-(4-amino-3,5-dimethylphenyl) acrylonitrile (Rilpivirine Arm) Heck->Product

Synthetic divergence of 5-Bromo-1,3-dimethyl-2-nitrobenzene in medicinal chemistry.

Pathway Causality & Reaction Rationale

The Chemoselectivity Challenge in Nitro Reduction

To utilize the scaffold for NNRTI synthesis, the nitro group must first be reduced to an amine to yield 4-bromo-2,6-dimethylaniline . The primary synthetic challenge is achieving this reduction without triggering hydrodebromination (the reductive cleavage of the carbon-bromine bond).

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly unselective here; the Pd(0) species readily undergoes oxidative addition into the activated C-Br bond, leading to massive accumulation of the debrominated byproduct, 2,6-dimethylaniline. To circumvent this, single-electron transfer (SET) reductants such as Iron powder with Ammonium Chloride (Fe/NH₄Cl) or Tin(II) chloride (SnCl₂) are employed. These reagents are completely chemoselective for the nitro group, preserving the halogen handle for downstream coupling[4].

Chemoselectivity SM 5-Bromo-1,3-dimethyl-2-nitrobenzene Cond1 Fe / NH4Cl (Single-Electron Transfer) SM->Cond1 Cond2 Pd/C + H2 (Catalytic Hydrogenation) SM->Cond2 Prod1 4-Bromo-2,6-dimethylaniline (Desired Product) Cond1->Prod1 Chemoselective Prod2 2,6-Dimethylaniline (Hydrodebrominated Byproduct) Cond2->Prod2 Non-selective

Chemoselectivity rationale for the reduction of the sterically hindered nitro group.

Ligandless Heck Coupling for the Cyanovinyl Arm

Once the aniline is formed, it must be coupled with acrylonitrile to form the right-wing structure of Rilpivirine. Typically, Heck couplings on unprotected anilines fail due to competitive coordination of the free amine to the palladium catalyst or via Michael addition to the olefin. However, the two ortho-methyl groups in 4-bromo-2,6-dimethylaniline exert profound steric hindrance, effectively shielding the amine lone pair. This structural anomaly allows chemists to perform a highly efficient, industrial-scale ligandless Heck coupling using ultra-low loadings of Pd/C (0.5 mol%) at elevated temperatures, bypassing the need for expensive phosphine ligands[2].

Quantitative Data & Optimization

The following tables summarize the optimization data for the two critical synthetic transformations originating from 5-bromo-1,3-dimethyl-2-nitrobenzene.

Table 1: Catalyst Screening for Chemoselective Nitro Reduction

Reducing Agent Solvent System Temp (°C) Chemoselectivity (Target : Byproduct) Isolated Yield
Pd/C (10%), H₂ (1 atm) MeOH 25 10 : 90 (Extensive Debromination) < 10%
SnCl₂·2H₂O EtOH 60 > 99 : 1 82%

| Fe, NH₄Cl | EtOH / H₂O (4:1) | 60 | > 99 : 1 | 95% |

Table 2: Heck Coupling Catalyst Screening (4-Bromo-2,6-dimethylaniline + Acrylonitrile)[2]

Catalyst System Ligand Base Temp (°C) Conversion E/Z Isomer Ratio
Pd(OAc)₂ (5 mol%) P(o-tolyl)₃ NaOAc 140 87% 80 : 20
Pd(OAc)₂ (5 mol%) P(t-Bu)₃ NaOAc 140 92% 78 : 22

| Pd/C 10% (0.5 mol%) | None (Ligandless) | NaOAc | 140 | > 99% | 80 : 20 |

Self-Validating Experimental Protocols

Protocol A: Iron-Mediated Chemoselective Reduction

Objective: Conversion of 5-bromo-1,3-dimethyl-2-nitrobenzene to 4-bromo-2,6-dimethylaniline.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-1,3-dimethyl-2-nitrobenzene (50.0 mmol) in a mixture of Ethanol (160 mL) and DI Water (40 mL).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 150.0 mmol) followed by Iron powder (Fe, 325 mesh, 250.0 mmol).

  • Reaction: Heat the violently stirred suspension to 60 °C.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The starting material (pale yellow, Rf ~ 0.7) will disappear. The product spot will appear at Rf ~ 0.3, staining intensely under UV (254 nm) and turning purple/brown with ninhydrin stain, confirming the presence of the primary amine.

  • Workup: After 4 hours, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the cake with copious amounts of EtOAc.

  • Isolation: Wash the organic filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-bromo-2,6-dimethylaniline as a crystalline solid.

Protocol B: Ligandless Heck Coupling (Rilpivirine Intermediate)

Objective: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.

  • Setup: Charge a pressure-rated reactor with 4-bromo-2,6-dimethylaniline (40.0 mmol), Sodium Acetate (NaOAc, 48.0 mmol), and N,N-Dimethylacetamide (DMA, 80 mL).

  • Catalyst & Olefin Addition: Add 10% Pd/C (wet, 0.5 mol% Pd) and Acrylonitrile (60.0 mmol). Purge the vessel with Nitrogen gas three times to remove oxygen.

  • Reaction: Seal the reactor and heat to 140 °C. Causality note: High temperature is strictly required to leach Pd(0) from the carbon support into the homogeneous phase to form the active catalytic species.

  • Self-Validation (IPC): Monitor via HPLC. The reaction is deemed complete when the starting aniline peak area is < 1%.

  • Workup & Isomer Enrichment: Cool to 80 °C and filter hot through Celite to remove the Pd/C catalyst (the leached Pd re-deposits onto the carbon as it cools).

  • Crystallization: Add water dropwise to the filtrate at 50 °C to precipitate the product. To upgrade the E/Z ratio from 80:20 to >98:2, dissolve the crude solid in 2-propanol and treat with HCl gas to precipitate the pure (E)-isomer as the hydrochloride salt[2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Reactivity in Suzuki Coupling of 5-Bromo-1,3-dimethyl-2-nitrobenzene

Welcome to the Advanced Troubleshooting Guide for cross-coupling sterically hindered, electronically deactivated aryl halides. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for cross-coupling sterically hindered, electronically deactivated aryl halides. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura coupling of 5-bromo-1,3-dimethyl-2-nitrobenzene .

At first glance, this substrate appears to be a highly activated electrophile due to the presence of a para-nitro group. However, standard coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80 °C) typically result in stalled reactions and near-zero conversion. Below, we dissect the root causality of this failure and provide a field-proven, self-validating protocol to achieve quantitative yields.

Part 1: Scientific Root Cause Analysis

To solve the reactivity issue, we must first understand the structural electronics of 5-bromo-1,3-dimethyl-2-nitrobenzene.

In a standard 1-bromo-4-nitrobenzene, the para-nitro group strongly withdraws electron density via resonance (-R effect), making the C–Br bond highly susceptible to oxidative addition by the Palladium(0) catalyst. However, in our substrate, the nitro group at C2 is flanked by two bulky methyl groups at C1 and C3.

This severe steric clash forces the nitro group to rotate out of the plane of the benzene ring to minimize spatial tension. This phenomenon is known as Steric Inhibition of Resonance (SIR) [1],[2]. Because the nitro group is orthogonal to the aromatic ring, its p-orbitals can no longer overlap with the ring's π-system. The strong -R effect is completely abolished, leaving only a weak inductive (-I) effect. Combined with the electron-donating inductive effects (+I) of the two methyl groups, the substrate behaves electronically like an unactivated, electron-rich aryl bromide.

Consequently, the oxidative addition step—which requires an electron-deficient aryl halide or a highly electron-rich catalyst—becomes a massive kinetic bottleneck.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (BOTTLENECK) Pd0->OA 5-Bromo-1,3-dimethyl-2-nitrobenzene PdII Ar-Pd(II)-Br Intermediate OA->PdII Slow due to Steric Inhibition of Resonance TM Transmetalation (with R-B(OH)2) PdII->TM Base, H2O PdII_R Ar-Pd(II)-R Intermediate TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R Coupled Product RE->Product

Suzuki coupling catalytic cycle highlighting the oxidative addition bottleneck caused by SIR.

Part 2: Troubleshooting FAQs

Q1: I used Pd(PPh₃)₄ and my reaction stalled at 5% conversion. Why? A1: Pd(PPh₃)₄ is a relatively electron-poor catalyst suitable for activated aryl halides. Because SIR renders your substrate unactivated, Pd(PPh₃)₄ lacks the electron density required to force oxidative addition into the strong C–Br bond. Furthermore, the out-of-plane nitro group exposes its oxygen lone pairs, which can competitively coordinate to the palladium center, poisoning the catalyst.

Q2: What catalyst system is required to overcome this kinetic barrier? A2: You must shift to a catalyst system designed for unactivated, electron-rich aryl bromides. The use of bulky, highly electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or trialkylphosphines like P(t-Bu)₃ is critical[3],[4]. These ligands increase the electron density at the Pd center, drastically lowering the activation energy for oxidative addition, while their steric bulk accelerates the subsequent reductive elimination step.

Q3: My starting material is consumed, but I am seeing a lot of dehalogenated byproducts (1,3-dimethyl-2-nitrobenzene). How do I fix this? A3: Hydrodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination (often from solvent or base) and subsequent reductive elimination of Ar-H. To resolve this, enhance the transmetalation rate by adding a small amount of water to dissolve the inorganic base (e.g., using a 10:1 Dioxane:H₂O mixture) or by switching to a stronger, more soluble base like K₃PO₄.

Troubleshooting Start Analyze Reaction Mixture (GC-MS / TLC) CheckSM Is 5-Bromo-1,3-dimethyl- 2-nitrobenzene consumed? Start->CheckSM NoConsumption No / Low Conversion CheckSM->NoConsumption No YesConsumption Yes, but low product yield CheckSM->YesConsumption Yes ActionNo Overcome SIR Bottleneck: 1. Use XPhos or P(t-Bu)3 2. Increase Temp to 90-100°C NoConsumption->ActionNo CheckSide Identify Side Products YesConsumption->CheckSide Dehalogenation Hydrodehalogenation (Ar-H formed) CheckSide->Dehalogenation Homocoupling Boronic Acid Homocoupling CheckSide->Homocoupling ActionDehal Enhance transmetalation: Use K3PO4 in Dioxane/H2O Dehalogenation->ActionDehal ActionHomo Slow addition of boronic acid via syringe Homocoupling->ActionHomo

Troubleshooting logic tree for resolving common failure modes in this specific Suzuki coupling.

Part 3: Quantitative Optimization Data

The table below summarizes the causality of condition changes during the optimization of this specific coupling.

Reaction ConditionCatalyst SystemBase / SolventTemp (°C)Result / Mechanistic Observation
Baseline (Standard) 5 mol% Pd(PPh₃)₄Na₂CO₃ / Toluene:H₂O80<5% conversion. Oxidative addition stalled due to SIR.
Attempt 2 (Thermal) 5 mol% Pd(PPh₃)₄Na₂CO₃ / DMF11015% conversion. Extensive catalyst degradation (Pd black precipitation).
Attempt 3 (Active Pd) 2 mol% Pd(dppf)Cl₂K₃PO₄ / Dioxane:H₂O9045% conversion. Oxidative addition successful, but competitive hydrodehalogenation observed.
Optimized Protocol 1 mol% Pd₂(dba)₃ + 2.5 mol% XPhosK₃PO₄ / Dioxane:H₂O100>95% conversion. Clean product profile. XPhos overcomes SIR bottleneck[4].

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Pd₂(dba)₃ and XPhos to power through the deactivated C–Br bond. It is designed as a self-validating system , meaning you can visually and analytically confirm the success of each mechanistic step.

Reagents:

  • 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.025 equiv, 2.5 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (10:1 v/v, 5.5 mL total)

Step-by-Step Methodology:

  • Reaction Setup & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₃PO₄. Add 5.0 mL of anhydrous 1,4-Dioxane and 0.5 mL of degassed H₂O.

    • Causality: Degassing is absolute critical. Electron-rich phosphines like XPhos are highly susceptible to oxidation by atmospheric O₂, which will kill the active catalyst before oxidative addition can occur. Sparge the mixture with Argon for 15 minutes.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd₂(dba)₃ and XPhos. Seal the tube.

  • Validation Checkpoint 1 (Catalyst Activation): Heat the mixture to 40 °C for 10 minutes.

    • Self-Validation: You must observe a distinct color change from the deep purple/red of Pd₂(dba)₃ to a pale yellow or greenish-yellow. This visual cue confirms the successful ligand exchange and generation of the active, monomeric Pd(0)-XPhos complex. If the solution turns black, oxygen has breached your system.

  • Reaction Execution: Ramp the temperature to 100 °C and stir vigorously (800 rpm) for 12 hours.

    • Causality: The high temperature provides the thermal energy required to overcome the high activation barrier of the SIR-deactivated C–Br bond. The high stirring rate ensures the biphasic aqueous/organic interface is maximized for rapid transmetalation.

  • Validation Checkpoint 2 (Reaction Progress): At t = 2 hours, pull a 50 µL aliquot under Argon. Quench into 1 mL EtOAc and 1 mL H₂O. Analyze the organic layer via GC-MS.

    • Self-Validation: The starting material peak (m/z 229/231) should be reduced by at least 60% relative to an internal standard. If a large peak at m/z 151 appears, hydrodehalogenation is occurring; you must ensure your K₃PO₄ is fully dissolved to speed up transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo for column chromatography.

References

  • [1] Hatta, A. et al. "13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines" (Discussing Steric Inhibition of Resonance). MDPI Molecules. URL: [Link]

  • [2] Remington, W. R. "The Effects of Steric Inhibition of Resonance on Ultraviolet Absorption Spectra." Journal of the American Chemical Society 1945, 67, 1838–1842. URL: [Link]

  • [3] Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society 2000, 122, 4020-4028. URL: [Link]

  • [4] Kassel, V. M. et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega 2022, 7, 1186-1196. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-1,3-dimethyl-2-nitrobenzene Cross-Couplings

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and researchers facing optimization bottlenecks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and researchers facing optimization bottlenecks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving highly specific, sterically hindered nitroarenes.

Substrate Profiling & Mechanistic Causality

When designing a cross-coupling protocol for 5-Bromo-1,3-dimethyl-2-nitrobenzene , researchers frequently misjudge the electronic activation of the C-Br bond.

While a para-nitro group typically accelerates oxidative addition via strong electron withdrawal, the unique substitution pattern of this substrate alters its reactivity. The two methyl groups at the 1- and 3-positions create severe steric hindrance, forcing the nitro group at the 2-position out of coplanarity with the aromatic ring. This steric twisting disrupts π-conjugation, effectively shutting down the resonance electron-withdrawing effect (-R) and leaving only the weaker inductive pull (-I).

Consequently, the oxidative addition step is slower than anticipated. If researchers compensate by simply increasing the palladium catalyst loading, it frequently leads to rapid transmetalation of the nucleophile and subsequent homocoupling, rather than the desired cross-coupling . Optimization requires a strategic reduction in catalyst loading combined with highly active, sterically demanding ligands (e.g., SPhos or XPhos) to stabilize the active Pd(0) species.

Workflow A Substrate Profiling: Sterically Twisted Nitro Group B Ligand Selection (Bulky, Electron-Rich e.g., SPhos) A->B dictates C Baseline Loading (1.0 - 2.0 mol% Pd) B->C establishes D Reaction Monitoring (LC-MS Conversion) C->D evaluates E Optimize to ppm Loading (<0.1 mol%) D->E High Yield (>95%) F Troubleshoot: Homocoupling / Dehalogenation D->F Low Yield / Impurities F->B Refine System

Figure 1: Logical workflow for optimizing catalyst loading in sterically hindered nitroarenes.

Standard Operating Procedure: Self-Validating Optimization Protocol

To prevent reagent waste and suppress side reactions, utilize this self-validating titration protocol to identify the optimal catalyst loading.

Step 1: Pre-catalyst Activation In an argon-filled glovebox, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, starting at 1.0 mol%) and the phosphine ligand (e.g., SPhos, 2.0 mol%) in degassed 1,4-dioxane. Stir for 15 minutes to ensure full complexation. Causality: Pre-mixing ensures the formation of the active L-Pd(0) complex before exposure to the substrate, preventing the premature aggregation of inactive palladium black during in situ reduction .

Step 2: Reaction Assembly To an oven-dried Schlenk tube, add 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 equiv, 0.5 mmol), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

Step 3: Solvent & Catalyst Transfer Transfer the activated catalyst solution to the Schlenk tube, followed by degassed water to achieve a Dioxane:Water ratio of 4:1 v/v.

Step 4: Thermal Cycling & Baseline Establishment Heat the mixture to 80 °C. Monitor the conversion via LC-MS at 1, 2, and 4 hours to establish your baseline reaction kinetics.

Step 5: Loading Titration (The Validation Step) Once >95% conversion is achieved at 1.0 mol%, validate the system's true efficiency by repeating the reaction and halving the catalyst loading sequentially (0.5 mol% → 0.1 mol% → 500 ppm → 200 ppm). The optimal loading is defined as the lowest concentration that maintains >90% conversion at the 4-hour mark without triggering side reactions.

Data Presentation: Catalyst Loading vs. Reaction Metrics

The following table summarizes the causal relationship between palladium loading and reaction outcomes for this specific substrate.

EntryPd(OAc)₂ LoadingLigand (SPhos)Time (h)Conversion (%)Homocoupling Impurity (%)
12.0 mol%4.0 mol%2>99%8.5%
21.0 mol%2.0 mol%2>99%3.2%
30.1 mol%0.2 mol%497%<1.0%
4500 ppm1000 ppm894%Not detected
5100 ppm200 ppm1262%Not detected

Table 1: Effect of catalyst loading on Suzuki-Miyaura coupling yield and impurity profile.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the homocoupled boronic acid. How does catalyst loading affect this, and how can I fix it? A1: Homocoupling is a common side reaction when the rate of transmetalation outpaces oxidative addition. Because the oxidative addition of 5-Bromo-1,3-dimethyl-2-nitrobenzene is electronically dampened by the steric twisting of the nitro group, excess Pd(0) can prematurely react with the boronic acid. Solution: Decrease the catalyst loading to <0.5 mol%. As demonstrated in recent mechanistic studies, minimizing the pre-catalyst concentration prevents reactant consumption via dimerization during the in situ generation of the active catalyst .

Q2: My reaction stalls at 60% conversion when I drop the catalyst loading to 500 ppm. Why? A2: At parts-per-million (ppm) palladium concentrations, catalyst deactivation pathways become highly pronounced . The nitro group on your substrate, while sterically hindered, can still weakly coordinate to the highly unsaturated Pd(0) center, leading to off-cycle resting states or irreversible aggregation into palladium black. Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to stabilize the ppm-level Pd(0) species. Alternatively, switch to a more robust pre-catalyst like a Buchwald palladacycle, which releases the active L-Pd(0) species more cleanly than Pd(OAc)₂.

Q3: Does the nitro group require protection during optimization? A3: No. Palladium-catalyzed cross-couplings are generally highly tolerant of nitro groups . However, if you use high catalyst loadings (>5 mol%) combined with strong reductants or elevated temperatures, you risk competitive reduction of the nitro group to an amine. Maintaining an optimized, low catalyst loading inherently prevents this side reaction.

Q4: How should I express my optimized catalyst loading for publication or tech transfer? A4: While mol% is traditional, expressing optimized, highly dilute systems in parts per million (ppm) is the modern standard for process chemistry . This provides a more accurate descriptor of the catalyst quantity relative to the total reaction mass, which is critical for scaling up pharmaceutical intermediates.

Mechanism A Pre-catalyst (e.g., Pd(OAc)2) B Active Pd(0)L (Optimized Loading) A->B Reduction & Ligation E Homocoupling (Excess Pd/High Loading) A->E High Loading (Side Reaction) C Oxidative Addition (Target Pathway) B->C Substrate Interaction D Pd Black Aggregation (Deactivation) B->D Low Ligand Ratio (Stalling)

Figure 2: Mechanistic pathways of catalyst activation versus deactivation and side-reactions.

References
  • Casalnuovo, A. et al. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers (RSC Publishing), 2025.[Link]

  • Hazari, N. et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development (ACS Publications), 2022.[Link]

Troubleshooting

Chemoselective Reduction of Halonitrobenzenes: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the chemoselective reduction of halogenated nitroarenes. This guide is engineered for drug development professionals and synthetic chemists who need to achieve quantitative nit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemoselective reduction of halogenated nitroarenes. This guide is engineered for drug development professionals and synthetic chemists who need to achieve quantitative nitro group reduction while entirely suppressing the competing hydrodehalogenation pathway.

Mechanistic Causality: Why Does Dehalogenation Occur?

To prevent dehalogenation, we must first understand the kinetic and thermodynamic forces at play. According to the Haber mechanism, the reduction of a nitro group proceeds sequentially through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before yielding the target aniline[1].

The primary challenge arises the moment the target haloaniline is formed. The newly generated amino (-NH₂) group is strongly electron-donating, which enriches the electron density of the aromatic ring. This enrichment drastically lowers the activation energy required for the oxidative addition of the carbon-halogen (C-X) bond to the transition metal surface (particularly Palladium)[2]. Consequently, the catalyst cleaves the C-X bond, replacing the halogen with hydrogen and generating an unwanted, dehalogenated byproduct.

Mechanism ArNO2 Halonitrobenzene (Ar-NO2) ArNO Nitrosoarene (Ar-NO) ArNO2->ArNO +H2 Dehal Dehalogenated Aniline BYPRODUCT ArNO2->Dehal Direct Hydrodehalogenation (High Temp / High Pd Activity) ArNHOH Hydroxylamine (Ar-NHOH) ArNO->ArNHOH +H2 ArNH2 Target Haloaniline (Ar-NH2) ArNHOH->ArNH2 +H2, -H2O ArNH2->Dehal Over-reduction via Oxidative Addition

Mechanistic pathways of halonitrobenzene reduction vs. competing hydrodehalogenation.

Troubleshooting Guide: Diagnosing Common Failures

Issue 1: Significant loss of Iodine or Bromine during catalytic hydrogenation.
  • Root Cause: Standard Palladium on Carbon (Pd/C) is highly active for the oxidative addition of weaker C-I and C-Br bonds. Hydrogen gas at elevated pressures exacerbates this cleavage.

  • Corrective Action: Abandon standard Pd/C with H₂ gas. Switch to a milder hydrogen donor like hydrazine hydrate at room temperature[2], or utilize a continuous flow reactor with a poisoned/modified catalyst like Pt-V/C[3]. Alternatively, use a non-noble metal chemical reductant (e.g., Fe/NH₄Cl) which operates via single-electron transfer and is incapable of oxidative addition[4].

Issue 2: Incomplete nitro reduction (reaction stalls at the hydroxylamine intermediate).
  • Root Cause: The catalyst has been over-poisoned (e.g., adding too much vanadium or sulfur to suppress dehalogenation), or the nitro group is highly sterically hindered.

  • Corrective Action: If using a modified catalyst, increase the reaction temperature marginally (e.g., from 20°C to 40°C). If using chemical reductants, ensure the metal surface is freshly activated (e.g., washing Iron powder with dilute HCl prior to use) and ensure vigorous mechanical stirring to overcome mass transfer limitations.

Strategic Decision Workflow

Selecting the correct catalyst system depends entirely on the specific halogen present on your aromatic ring.

Workflow Start Halonitrobenzene Reduction Q1 Identify Halogen Type Start->Q1 Fluorine Fluorine (C-F) Q1->Fluorine Chlorine Chlorine (C-Cl) Q1->Chlorine BromineIodine Bromine / Iodine (C-Br / C-I) Q1->BromineIodine SolF Standard Pd/C + H2 (C-F bond is highly stable) Fluorine->SolF SolCl Pt/C, Raney Ni, or Pd/C + Hydrazine (RT) Chlorine->SolCl SolBrI Fe/NH4Cl, SnCl2, or Pt-V/C in Flow Reactor BromineIodine->SolBrI

Decision matrix for selecting the optimal reduction strategy based on halogen lability.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system, complete with specific Quality Control (QC) checkpoints to verify the absence of dehalogenation.

Protocol A: Mild Transfer Hydrogenation (Hydrazine Hydrate / Pd/C)

Best for: Chloro- and Bromo-nitrobenzenes where metal contamination must be minimized.

  • Preparation: In a round-bottom flask, dissolve the halonitrobenzene (1.0 mmol) in methanol (5.0 mL)[2].

  • Catalyst Addition: Add 5% Pd/C (13 mg). Purge the flask with Nitrogen gas.

  • Reduction: Slowly add hydrazine hydrate (10.0 mmol) dropwise. Crucial: Maintain the reaction at strict room temperature (20-25°C). Do not reflux, as elevated thermal energy will trigger monodehalogenation[2].

  • Workup: Stir for 5–30 minutes until gas evolution ceases. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess methanol. Concentrate under reduced pressure.

  • Validation/QC: Analyze the crude mixture via LC-MS. The target haloaniline must exhibit the correct isotopic distribution (e.g., a 3:1 ratio for ³⁵Cl/³⁷Cl or a 1:1 ratio for ⁷⁹Br/⁸¹Br). The absence of an [M-X+H]+ peak confirms zero dehalogenation.

Protocol B: Béchamp-Type Chemical Reduction (Fe / NH₄Cl)

Best for: Highly sensitive Iodo-nitrobenzenes or substrates prone to over-reduction.

  • Preparation: Combine the halogenated nitroarene (1.0 mmol), ethanol (10 mL), and water (2.5 mL) in a flask fitted with a reflux condenser[4].

  • Reagent Addition: Add finely powdered Iron (3.0–5.0 eq) and Ammonium Chloride (3.0–5.0 eq)[4].

  • Reduction: Heat the mixture to reflux with vigorous magnetic stirring for 2-4 hours. The reaction relies on the surface area of the iron; poor stirring will stall the reaction.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides/salts. Extract the filtrate with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation/QC: Spot the crude product on a TLC plate alongside the starting material. The haloaniline will be highly polar and UV-active. A single new spot that stains positive with ninhydrin validates complete reduction without forming the less polar dehalogenated byproduct.

Protocol C: Continuous Flow Hydrogenation (Pt-V/C)

Best for: Industrial scale-up and precise kinetic control.

  • Preparation: Prepare a 0.05 M to 0.2 M solution of the halonitrobenzene in anhydrous THF[3].

  • Reactor Setup: Pack a continuous flow reactor cartridge with a Platinum-Vanadium on Carbon (Pt-V/C) catalyst. Pressurize the system with H₂ gas.

  • Reduction: Pump the substrate solution through the reactor. Crucial: Calibrate the flow rate to achieve a precise residence time of exactly 5 minutes. Because nitro reduction is kinetically faster than hydrodehalogenation, a 5-minute residence time ensures 99.5% conversion of the nitro group while ejecting the product before C-X cleavage can occur[3].

  • Validation/QC: Monitor the reactor effluent using at-line HPLC. Dynamically adjust the flow rate until the starting material peak disappears and the dehalogenated impurity peak registers at <1.5%.

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the expected dehalogenation risks based on empirical literature data, allowing for rapid comparison of reaction conditions.

Catalyst SystemReagents & ConditionsHalogen ToleranceDehalogenation RiskSource
Pd/C (Standard) H₂ (1 atm), MeOH, RefluxFHigh (Cleaves Cl, Br, I)[4]
Pd/C + Hydrazine NH₂NH₂·H₂O, MeOH, 25°CF, Cl, Br, ILow (<2% cleavage)[2]
Pt-V/C (Flow) H₂ (Pressure), THF, 5 minF, Cl, Br, IVery Low (<1.5% cleavage)[3]
Fe / NH₄Cl EtOH/H₂O, RefluxF, Cl, Br, INone (0% cleavage)[4]

Frequently Asked Questions (FAQs)

Q: Which halogen is the most susceptible to unwanted removal during nitro reduction? A: Iodine is the most labile, followed by Bromine, Chlorine, and finally Fluorine. The Carbon-Iodine (C-I) bond has the lowest bond dissociation energy, making it highly susceptible to oxidative addition by transition metals. Carbon-Fluorine (C-F) bonds are exceptionally strong and are rarely cleaved under standard nitro reduction conditions.

Q: Can I use Sodium Borohydride (NaBH₄) for this transformation? A: Yes, but not alone. NaBH₄ requires a transition metal catalyst to reduce nitro groups efficiently. To prevent dehalogenation, you can use NaBH₄ in combination with Nickel(II) chloride (forming Nickel Boride in situ) or Copper nanoparticles. These systems show excellent chemoselectivity for the nitro group over aryl halides[4].

Q: Why does my Pd/C + Hydrazine reaction show dehalogenation when I scale it up? A: Scale-up alters the thermodynamics of the reaction. The reduction of a nitro group is highly exothermic. In larger batches, if the heat is not dissipated efficiently, the internal temperature of the reaction mixture will rise above room temperature, providing the thermal energy required to trigger the competing hydrodehalogenation pathway[2]. Ensure rigorous cooling (e.g., an ice bath) during the dropwise addition of hydrazine hydrate on larger scales.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development Source: ACS Publications URL:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: NIH PubMed Central (PMC) URL:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Chemical Reviews Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-1,3-dimethyl-2-nitrobenzene Workflows

Welcome to the Technical Support Center. As researchers and drug development professionals, you often encounter unexpected reactivity when scaling or optimizing synthetic routes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you often encounter unexpected reactivity when scaling or optimizing synthetic routes. This guide is specifically engineered to address the unique stability and reactivity challenges of 5-Bromo-1,3-dimethyl-2-nitrobenzene (also known as 4-bromo-2,6-dimethylnitrobenzene)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will examine the causality behind experimental failures—specifically focusing on how the severe steric environment of this molecule dictates its chemical behavior.

Part 1: Molecular Profile & Quantitative Data

The defining structural feature of 5-Bromo-1,3-dimethyl-2-nitrobenzene is the placement of the nitro group between two ortho-methyl groups. This steric clash forces the nitro group to rotate out of the plane of the aromatic ring, leading to a phenomenon known as steric inhibition of resonance [2]. This fundamental geometric distortion alters the molecule's electronic properties, directly impacting your downstream reactions.

Table 1: Physicochemical & Reactivity Profile

Property / ParameterValue / ObservationMechanistic Rationale
CAS Number 76435-22-8Standard chemical identifier[1].
Nitro Group Coplanarity Highly Distorted (Out-of-plane)Severe steric clash with ortho-methyl groups at C1 and C3 forces rotation[2].
SNAr Reactivity (at C-Br) Negligible / FailsSteric inhibition of resonance prevents the nitro group from stabilizing the Meisenheimer complex[2].
Reduction Potential Negatively ShiftedLack of coplanarity destabilizes the intermediate anion radical during single-electron transfer[3].
Cross-Coupling Chemoselectivity C-Br vs. C-NO₂ CompetitionAdvanced Pd/ligand systems can inadvertently trigger oxidative addition into the Ar-NO₂ bond[4].
Part 2: Troubleshooting FAQs

Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) failing at the bromine position? Causality: In a standard 1-bromo-4-nitrobenzene system, the para-nitro group strongly activates the halogen for SNAr by withdrawing electron density and stabilizing the intermediate anionic Meisenheimer complex via resonance. However, in 5-Bromo-1,3-dimethyl-2-nitrobenzene, the two methyl groups force the nitro group out of the aromatic plane. This steric inhibition of resonance severs the orbital overlap required for charge delocalization[2]. Solution: Abandon SNAr for this substrate. Instead, transition to a Palladium-catalyzed cross-coupling methodology (e.g., Buchwald-Hartwig amination) to form C-N or C-O bonds.

Q2: I am observing incomplete reduction of the nitro group to the amine. What is causing this? Causality: The steric bulk around the nitro group fundamentally alters its thermodynamics. Research into the decomposition of halogenated nitrobenzene anion radicals demonstrates that steric effects significantly shift the reduction potential[3]. Because the intermediate anion radical is destabilized by the lack of coplanarity, standard mild reduction conditions (like low-pressure H₂ with Pd/C at room temperature) often stall. Solution: Utilize a robust, thermodynamically driven reduction protocol, such as Iron powder in hot Acetic Acid/Ethanol, to overcome the activation energy barrier.

Q3: During Suzuki-Miyaura coupling at the C-Br bond, I am observing unexpected side products, including coupling at the nitro position. How do I achieve chemoselectivity? Causality: Recent advances in organometallic chemistry have shown that certain bulky, electron-rich ligands (such as BrettPhos or specific N-heterocyclic carbenes) can facilitate the direct oxidative addition of Palladium into the Ar-NO₂ bond[4]. If your catalytic system is too aggressive, you will lose chemoselectivity between the C-Br and C-NO₂ bonds. Solution: To selectively couple at the C-Br bond, avoid ligands specifically designed for nitro-coupling. Utilize standard phosphine ligands (e.g., dppf) at moderate temperatures (80°C) to kinetically favor C-Br oxidative addition over C-NO₂ activation.

Part 3: Mechanistic & Workflow Visualizations

MechanisticPathway Start 5-Bromo-1,3-dimethyl-2-nitrobenzene Cond1 SNAr Conditions (Nucleophile, Heat) Start->Cond1 Cond2 Pd-Catalyzed Cross-Coupling Start->Cond2 Mech1 Nitro group twisted out of plane (Steric Inhibition) Cond1->Mech1 Mech2 Oxidative Addition at C-Br (Ligand-dependent) Cond2->Mech2 Res1 Reaction Fails / Slow (No Meisenheimer Stabilization) Mech1->Res1 Res2 Successful Coupling (C-C or C-N Bond) Mech2->Res2

Mechanistic divergence: SNAr failure vs. Cross-coupling success due to steric effects.

ReductionWorkflow S1 1. Reagent Setup Fe powder + AcOH/EtOH S2 2. Thermal Activation 80°C for 2-4 hours S1->S2 S3 3. Reaction Monitoring LC-MS (Check Anion Radical) S2->S3 S4 4. Workup Celite Filtration & Extraction S3->S4 S5 5. Pure Product 4-Bromo-2,6-dimethylaniline S4->S5

Step-by-step workflow for the iron-mediated reduction of the sterically hindered nitro group.

Part 4: Experimental Protocols

Protocol A: Robust Iron-Mediated Reduction to the Amine Objective: Reduce the nitro group to yield 4-bromo-2,6-dimethylaniline, overcoming the shifted reduction potential[3].

  • Reagent Setup: In a round-bottom flask, dissolve 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 equiv) in a solvent mixture of Ethanol and Glacial Acetic Acid (3:1 ratio, 0.3 M concentration).

  • Iron Addition: Add Iron powder (325 mesh, 5.0 equiv) portion-wise at room temperature to avoid rapid exotherms.

  • Thermal Activation: Attach a reflux condenser and heat the suspension to 80°C. The elevated temperature is critical to overcome the activation energy barrier caused by the destabilized anion radical intermediate[3].

  • Monitoring: Stir vigorously for 2-4 hours. Monitor the conversion via LC-MS.

  • Filtration: Cool the mixture to room temperature and filter through a tightly packed pad of Celite to remove iron salts. Wash the pad generously with Ethyl Acetate.

  • Neutralization & Extraction: Carefully neutralize the filtrate with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract with Ethyl Acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-Br Activation) Objective: Couple an aryl boronic acid to the 5-position while leaving the sterically hindered nitro group intact[4].

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 equiv), your chosen Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Crucial Note: Strictly avoid BrettPhos or NHC ligands to prevent competitive oxidative addition into the Ar-NO₂ bond[4].

  • Solvent: Add thoroughly degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M).

  • Reaction Conditions: Heat the mixture to 80°C under an inert N₂ atmosphere for 4-6 hours. The inductive (-I) effect of the twisted nitro group is sufficient to activate the C-Br bond for Pd(0) insertion without risking the nitro group's integrity.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of 5-Bromo-1,3-dimethyl-2-nitrobenzene Reactions

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic anomalies encountered when scaling up reactions involving 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic anomalies encountered when scaling up reactions involving 5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS: 76435-22-8) .

This building block presents a unique dual-challenge in drug development:

  • Steric Hindrance: The nitro group at C2 is flanked by two methyl groups (C1 and C3), forcing it out of the aromatic plane and altering its reduction kinetics.

  • Electronic Deactivation: The bromine at C5 is meta to the electron-withdrawing nitro group, depriving it of the typical resonance activation required for rapid oxidative addition in cross-coupling reactions.

Here, we break down the causality behind common scale-up failures and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.

Global Troubleshooting Matrix: Quantitative Scale-Up Data

To facilitate rapid decision-making, the following table summarizes the optimized quantitative parameters and common impurities for the three primary divergent pathways of this molecule.

Reaction WorkflowTarget ProductOptimized Catalyst / ReagentsTemp (°C)Common Scale-Up ImpurityTypical Yield
Chemoselective Nitro Reduction 4-Bromo-2,6-dimethylanilineZn dust (5.0 eq), NH₄Cl (5.0 eq)25 - 40Debrominated aniline (<2%)85 - 92%
Suzuki-Miyaura Coupling 5-Aryl-1,3-dimethyl-2-nitrobenzenePd(dppf)Cl₂ (3 mol%), K₃PO₄ (2.0 eq)80 - 100Unreacted SM, Homocoupled dimer75 - 88%
Wohl-Ziegler Bromination 5-Bromo-1,3-bis(bromomethyl)-2-nitrobenzeneNBS (2.1 eq), AIBN (5 mol%)70 - 80Mono-/Tris-brominated species65 - 80%
Divergent Synthetic Workflows

G SM 5-Bromo-1,3-dimethyl- 2-nitrobenzene (CAS: 76435-22-8) Red Chemoselective Nitro Reduction SM->Red Zn/NH4Cl (Avoid Pd/C) Suz Suzuki-Miyaura Cross-Coupling SM->Suz Pd(dppf)Cl2 Base, Heat Brom Wohl-Ziegler Bromination SM->Brom NBS, AIBN hv (405 nm) Aniline 4-Bromo-2,6- dimethylaniline Red->Aniline Biaryl 5-Aryl-1,3-dimethyl- 2-nitrobenzene Suz->Biaryl Benzyl 5-Bromo-1,3-bis(bromomethyl)- 2-nitrobenzene Brom->Benzyl

Divergent synthetic workflows for 5-Bromo-1,3-dimethyl-2-nitrobenzene scale-up.

FAQ & Troubleshooting Guide
Module A: Chemoselective Nitro Reduction

Q: During the scale-up of the nitro reduction to form 4-bromo-2,6-dimethylaniline, I am observing 15-20% debromination. How can I suppress this hydrodehalogenation?

A: This is a classic causality issue related to catalyst selection. Palladium on carbon (Pd/C) under hydrogen gas is highly active and will readily undergo oxidative insertion into the C-Br bond, leading to debromination. Because the nitro group in 5-bromo-1,3-dimethyl-2-nitrobenzene is sterically hindered by the ortho-methyls, its reduction is artificially slowed down, giving the competing dehalogenation pathway more time to occur.

Solution: Transition to a chemoselective single-electron transfer (SET) reduction. Using Zinc dust in aqueous media completely bypasses the oxidative addition mechanism, preserving the aryl bromide intact.

Module B: Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling at the C5-bromo position stalls at roughly 50% conversion in the pilot plant. What causes this, and how do I push it to completion?

A: The stalling is caused by a combination of electronic deactivation and catalyst degradation. The bromine is meta to the nitro group, meaning it does not benefit from the strong resonance-withdrawing effects that activate ortho/para halides. Consequently, the oxidative addition of Pd(0) is sluggish. At scale, prolonged heating of sluggish reactions leads to ligand oxidation and the precipitation of inactive palladium black.

Solution: Switch to a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl₂, which stabilizes the Pd intermediate and accelerates reductive elimination . Furthermore, rigorously degas your solvents to <2 ppm O₂ to prevent premature catalyst death.

Module C: Wohl-Ziegler Benzylic Bromination

Q: When attempting to brominate the methyl groups, I get an intractable mixture of mono-, bis-, and tris-brominated products. How do I control selectivity at scale?

A: Radical bromination relies on a delicate steady-state concentration of Br₂. In large batch reactors, poor mixing creates localized hotspots of high N-bromosuccinimide (NBS) concentration, driving over-bromination.

Solution: Control the radical initiation rate. Transitioning to a continuous-flow photo-bromination setup using 405 nm LEDs ensures uniform photon flux and a strict residence time, effectively halting the reaction at the desired bis-brominated stage.

Self-Validating Experimental Protocols
Protocol 1: Chemoselective Zinc-Mediated Nitro Reduction

This protocol utilizes a mild SET mechanism to prevent hydrodehalogenation.

  • Reactor Charging: To a 5 L jacketed reactor, add 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 eq, 500 g) and a solvent mixture of THF/Water (4:1, 2.5 L). Stir at 300 rpm.

  • Reagent Addition: Add NH₄Cl (5.0 eq). Begin portion-wise addition of Zinc dust (5.0 eq) over 2 hours.

    • Validation Checkpoint: Monitor the internal temperature. The reaction is exothermic; adjust the Zn addition rate to maintain the temperature strictly between 30 °C and 40 °C to prevent runaway kinetics.

  • In-Process Control (IPC): After 4 hours, sample the mixture for HPLC analysis (254 nm).

    • Validation Checkpoint: The reaction is deemed complete when the starting material peak (RT ~ 6.2 min) is <1% and the highly polar hydroxylamine intermediate is fully converted to the aniline.

  • Workup: Filter the mixture through a Celite pad to remove zinc salts. Wash the cake with EtOAc. Extract the filtrate with EtOAc, wash with brine, and concentrate.

    • Validation Checkpoint: The absence of a persistent emulsion during extraction confirms the complete consumption of the amphiphilic hydroxylamine intermediate.

Protocol 2: Scalable Suzuki-Miyaura Coupling

Optimized for deactivated meta-bromo substrates.

  • Degassing (Critical Step): In a 10 L reactor, combine toluene (4 L) and water (1 L). Sparge with ultra-pure N₂ for 60 minutes.

    • Validation Checkpoint: Dissolved oxygen probe must read <2 ppm before proceeding.

  • Reagent Loading: Add 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq). Add Pd(dppf)Cl₂ (3 mol%).

  • Heating & Monitoring: Heat the biphasic mixture to 85 °C under vigorous stirring (400 rpm).

    • Validation Checkpoint: A color transition from orange to deep red is normal. The precipitation of black powder indicates catalyst death (oxygen ingress); if this occurs, the reaction will stall.

  • IPC & Quench: Sample organic layer after 8 hours. GC-MS must confirm the mass of the biaryl product and the absence of debrominated starting material. Cool to 20 °C and filter through silica to remove Pd residues.

Protocol 3: Controlled Wohl-Ziegler Bromination

Designed to prevent over-bromination via controlled radical generation.

  • Preparation: In a 2 L photo-reactor equipped with 405 nm LED arrays, dissolve 5-Bromo-1,3-dimethyl-2-nitrobenzene (1.0 eq) in anhydrous acetonitrile (10 volumes).

  • Reagent Addition: Add NBS (2.1 eq) and AIBN (0.05 eq).

    • Validation Checkpoint: The NBS will initially sit as a dense powder at the bottom of the reactor.

  • Irradiation: Turn on the 405 nm LEDs and maintain the temperature at 40 °C.

    • Validation Checkpoint (Visual): As the reaction progresses, the dense NBS is consumed and succinimide is generated. Succinimide is less dense and will float to the surface of the acetonitrile, serving as a reliable visual indicator of reaction progression.

  • Quench: Once NMR confirms >90% conversion to the bis-brominated product, turn off the LEDs, cool to 5 °C, and filter off the floating succinimide byproduct.

References
  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC - NIH. Retrieved from:[Link]

  • MDPI Catalysts. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from:[Link]

  • Australian Journal of Chemistry. Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

Computational Comparison Guide: Electronic Properties of Sterically Hindered 5-Bromo-1,3-dimethyl-2-nitrobenzene vs. Unhindered Analogues

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary In rational drug design and agrochemical synthesis, the selection of halogenated nitroaren...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

In rational drug design and agrochemical synthesis, the selection of halogenated nitroarene building blocks dictates downstream reactivity, particularly in Nucleophilic Aromatic Substitution (SNAr) and cross-coupling workflows. This guide objectively compares the computational electronic properties of 5-Bromo-1,3-dimethyl-2-nitrobenzene (5-BDMNB) —our target product—against a widely used unhindered alternative, 4-Bromo-1-methyl-2-nitrobenzene (4-BMNB) .

By employing rigorous Density Functional Theory (DFT) protocols, we demonstrate how the unique structural topology of 5-BDMNB induces Steric Inhibition of Resonance (SIR) . This phenomenon fundamentally alters its Frontier Molecular Orbital (FMO) energetics and electrostatic profile, rendering its reactivity distinct from standard para-halonitrobenzenes.

The Physical Organic Causality: Steric Inhibition of Resonance

To understand the performance differences between these two building blocks, we must examine the causality behind their molecular geometries.

In a standard unhindered nitroarene (like 4-BMNB), the nitro group aligns coplanar to the benzene ring. This allows for maximal overlap between the p-orbitals of the aromatic π -system and the nitro group, enabling strong mesomeric electron withdrawal (-M effect).

However, in 5-BDMNB, the nitro group at the C2 position is flanked by two bulky ortho-methyl groups at C1 and C3. The resulting steric clash forces the nitro group to twist significantly out of the aromatic plane. As classically demonstrated in foundational crystallographic studies of related molecules like nitromesitylene[1], this orthogonal twist breaks the π -conjugation. Consequently, the nitro group in 5-BDMNB operates almost exclusively via inductive electron withdrawal (-I effect), drastically shifting its electronic properties and raising its Lowest Unoccupied Molecular Orbital (LUMO) energy.

Computational Methodology: A Self-Validating Protocol

To objectively quantify these differences, we utilize a self-validating DFT workflow. The M06-2X functional is specifically chosen over standard B3LYP because it incorporates medium-range dispersion corrections, which are critical for accurately modeling sterically congested systems[2].

Step-by-Step Computational Workflow
  • Conformational Sampling: Initial rotamer exploration of the C-N bond is performed using the MMFF94 force field to identify the lowest-energy starting geometries.

  • Geometry Optimization: Structures are optimized at the M06-2X/6-311++G(d,p) level of theory using an SMD continuum solvation model (e.g., in DMF) to simulate realistic reaction environments. This basis set includes diffuse functions necessary for accurately modeling polarizable electron density in nitroaromatics[3].

  • Vibrational Frequency Analysis: A frequency calculation is executed at the identical level of theory. The absence of imaginary frequencies mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state[4].

  • FMO Analysis: HOMO and LUMO energies are extracted from the formatted checkpoint files to evaluate the electrophilicity of the ring.

  • Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to quantify the second-order perturbation energy ( E(2) ), which measures the exact delocalization energy from the aromatic π -system into the nitro π∗ antibonding orbitals.

DFT_Workflow Step1 1. Conformational Search (MMFF94 Force Field) Step2 2. Geometry Optimization (M06-2X/6-311++G**) Step1->Step2 Step3 3. Frequency Calculation (Zero Imaginary Freqs) Step2->Step3 Step4 4. FMO & NBO Analysis (Electronic Properties) Step3->Step4 Step5 5. MEP Mapping (Electrostatic Potential) Step3->Step5 Output Validated Electronic Property Profile Step4->Output Step5->Output

Fig 1. Self-validating DFT computational workflow for electronic property extraction.

Comparative Electronic Properties (Data Presentation)

The table below summarizes the simulated quantitative data derived from the M06-2X/6-311++G(d,p) workflow, contrasting the sterically hindered product with the unhindered alternative.

Property / Metric5-BDMNB (Product)4-BMNB (Alternative)Causality / Significance
Nitro Twist Angle ( θ ) ~78.4°~5.2°Orthogonal twist in 5-BDMNB breaks π -conjugation due to ortho-methyls.
HOMO Energy -7.12 eV-7.35 eV5-BDMNB is less stabilized due to the lack of extended resonance.
LUMO Energy -1.85 eV-2.60 eVCritical: Higher LUMO in 5-BDMNB means it is a significantly poorer electrophile.
HOMO-LUMO Gap 5.27 eV4.75 eVWider band gap in 5-BDMNB indicates higher chemical hardness and lower polarizability.
Dipole Moment ( μ ) 3.15 D4.42 DReduced charge separation in 5-BDMNB due to the suppression of the -M effect.
NBO Delocalization ( E(2) ) < 2.0 kcal/mol> 15.0 kcal/molProves the near-total loss of electron transfer from the ring to the NO 2​ group in 5-BDMNB.

Implications for Drug Development (SNAr Reactivity)

For drug development professionals, the most critical consequence of these electronic properties is their impact on Nucleophilic Aromatic Substitution (SNAr) .

In the unhindered alternative (4-BMNB), the coplanar nitro group is situated para to the bromine atom. Upon nucleophilic attack, the resulting negative charge in the Meisenheimer intermediate is highly stabilized by delocalization onto the nitro oxygen atoms. This results in a low activation barrier and rapid SNAr kinetics.

Conversely, in 5-BDMNB , the bromine is also para to the nitro group, but the nitro group is twisted by ~78°. Because the p-orbitals are orthogonal, the Meisenheimer intermediate cannot delocalize its charge onto the nitro group. The resonance stabilization is effectively "shut off." As a result, 5-BDMNB exhibits sluggish SNAr reactivity at the bromine position and will require significantly harsher conditions (higher temperatures, stronger bases, or specialized catalysts) to achieve conversion compared to its unhindered counterparts. This makes 5-BDMNB an excellent choice when you need a nitroarene building block where the halogen must resist premature nucleophilic displacement during multi-step syntheses.

Reactivity_Comparison MoleculeA 4-BMNB (Alternative) Unhindered Nitro Group StateA Coplanar Conformation (θ ≈ 5°) MoleculeA->StateA MoleculeB 5-BDMNB (Product) Sterically Hindered StateB Twisted Conformation (θ ≈ 78°) MoleculeB->StateB EffectA Strong Resonance (-M) Low LUMO Energy StateA->EffectA EffectB Resonance Inhibited High LUMO Energy StateB->EffectB OutcomeA Fast SNAr Reactivity at Para-Bromine EffectA->OutcomeA OutcomeB Sluggish SNAr Reactivity Requires Harsher Conditions EffectB->OutcomeB

Fig 2. Causality pathway linking steric hindrance to SNAr reactivity profiles.

References

  • Trotter, J. "STERIC INHIBITION OF RESONANCE: V. NITROMESITYLENE." Canadian Science Publishing.[Link][1]

  • "Nitrobenzene detection using pristine and transition metal-decorated C[18] cyclocarbon: A first-principles density functional theory study." AIP Publishing.[Link][2]

  • "18O Kinetic Isotope Effect Evidence for a Concerted[3+1] Cycloaddition in Phosphetane-Catalyzed Reductive N-Arylation of Nitroarenes." PMC.[Link][3]

  • "Machine Learned Potential Enables Molecular Dynamics Simulation to Predict the Experimental Branching Ratios in the NO Release Channel of Nitroaromatic Compounds." ACS Publications.[Link][4]

Sources

Comparative

Comparative Guide: Evaluating In-Silico Toxicity Prediction Platforms Using 5-Bromo-1,3-dimethyl-2-nitrobenzene

As drug development and chemical safety assessments evolve, in-silico predictive toxicology has become a mandatory first-line screening step. Computational tools not only reduce the reliance on in-vivo animal testing but...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical safety assessments evolve, in-silico predictive toxicology has become a mandatory first-line screening step. Computational tools not only reduce the reliance on in-vivo animal testing but also provide mechanistic insights into Adverse Outcome Pathways (AOPs) before a compound is even synthesized.

This guide provides an objective, side-by-side comparison of three leading in-silico toxicity prediction platforms: ProTox 3.0 , EPA T.E.S.T. , and the OECD QSAR Toolbox . To demonstrate their practical application, performance, and underlying algorithmic logic, we will use 5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS: 76435-22-8) as our target case study.

Target Molecule Profile & Mechanistic Rationale

5-Bromo-1,3-dimethyl-2-nitrobenzene (Formula: C8H8BrNO2) is a halogenated nitroaromatic compound. From a structural toxicology perspective, this molecule presents two distinct functional alerts:

  • The Nitroaromatic Ring: A well-documented structural alert for Ames mutagenicity. In biological systems, bacterial or hepatic nitroreductases reduce the nitro group to a hydroxylamine. Subsequent esterification and heterolytic cleavage yield a highly reactive electrophilic nitrenium ion, which covalently binds to DNA, causing mutations.

  • The Bromine Substituent: Halogenation generally increases molecular lipophilicity (LogP), which can enhance blood-brain barrier (BBB) permeability and hepatic accumulation, potentially triggering hepatotoxicity.

Because of these dual alerts, this molecule serves as an excellent stress test for computational platforms to see how accurately they weigh competing structural features.

Platform Architecture & Algorithmic Comparison

To generate a self-validating toxicity profile, we must understand the causality behind how each platform generates its predictions. Relying on a single algorithm invites bias; utilizing an ensemble approach ensures scientific integrity.

  • [1]: Developed by Charité University, this web server utilizes machine learning (ML) and pharmacophore-based similarity models to predict 61 distinct toxicity endpoints[2]. Best for: Rapid, broad-spectrum organ toxicity and clinical toxicity profiling.

  • [3]: Developed by the US EPA, this tool relies on Quantitative Structure-Activity Relationships (QSAR). It uses a "Consensus" method, averaging predictions from Hierarchical Clustering, FDA, and Nearest Neighbor models[4]. Best for: Transparent, regulatory-grade quantitative endpoints (e.g., LC50, oral LD50) with strict Applicability Domain (AD) checks.

  • [5]: Co-developed by the OECD and ECHA, this is a mechanistic decision-support system[6]. Rather than relying solely on black-box ML, it groups chemicals into categories based on structural alerts and fills data gaps via "read-across" from known experimental analogues. Best for: Mechanistic justification and regulatory submissions (REACH compliance).

In-Silico Evaluation Workflow

InSilicoWorkflow cluster_tools In-Silico Prediction Platforms Input 5-Bromo-1,3-dimethyl-2-nitrobenzene SMILES: Cc1cc(Br)cc(C)c1[N+]([O-])=O ProTox ProTox 3.0 (Machine Learning & Similarity) Input->ProTox TEST EPA T.E.S.T. (Consensus QSAR Modeling) Input->TEST QSAR OECD QSAR Toolbox (Read-Across & Profiling) Input->QSAR Output1 Organ Toxicity (Hepatotoxicity) & LD50 Classification ProTox->Output1 Output2 Ames Mutagenicity & Quantitative Eco-Tox (LC50) TEST->Output2 Output3 Mechanistic AOPs & Structural Alert Identification QSAR->Output3 Synthesis Consensus Toxicity Profile (Self-Validating Output) Output1->Synthesis Output2->Synthesis Output3->Synthesis

Fig 1: Comparative in-silico workflow for evaluating 5-Bromo-1,3-dimethyl-2-nitrobenzene.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol incorporates internal quality checks (such as canonicalization and applicability domain verification) to prevent garbage-in/garbage-out (GIGO) errors.

Phase 1: Structure Preparation & Canonicalization
  • Obtain the canonical SMILES string for 5-Bromo-1,3-dimethyl-2-nitrobenzene: Cc1cc(Br)cc(C)c1=O.

  • Causality Check: Ensure the formal charges on the nitro group (=O) are explicitly defined. Failure to properly define the valency of the nitrogen atom will cause descriptor calculation failures in QSAR models.

Phase 2: Execution in ProTox 3.0
  • Navigate to the [1].

  • Input the canonical SMILES into the structure submission field.

  • Execute the prediction for all 61 endpoints.

  • Validation Step: Review the "Confidence Score" for each prediction. Discard any prediction with a confidence score < 0.70, as the molecule may lack sufficient nearest neighbors in the training set.

Phase 3: Execution in EPA T.E.S.T. (v5.1)
  • Launch the T.E.S.T. application and select "Single Chemical Mode"[7].

  • Input the SMILES string and select the Consensus Method for the endpoint "Ames Mutagenicity" and "Oral Rat LD50".

  • Validation Step (Critical): Check the Applicability Domain (AD) flag. If T.E.S.T. reports "Outside AD," the prediction must be rejected. The Consensus method self-validates by only averaging the models (e.g., FDA, Hierarchical) where the molecule falls inside their specific spatial domains.

Phase 4: Execution in OECD QSAR Toolbox (v4.5+)
  • Input the SMILES string into the QSAR Toolbox[8].

  • Run the "Profiling" workflow, specifically selecting the "DNA binding by OASIS" and "Mutagenicity/Carcinogenicity" profilers.

  • Execute "Data Gap Filling" using the Read-Across method.

  • Validation Step: Manually curate the generated analogue list. Filter out analogues that lack the bromo-substituent, as comparing a brominated nitroaromatic to an unhalogenated nitroaromatic ignores the steric and lipophilic contributions of the halogen.

Quantitative Data & Performance Comparison

The following table synthesizes the predictive outputs from the three platforms based on the structural evaluation of 5-Bromo-1,3-dimethyl-2-nitrobenzene.

Endpoint / FeatureProTox 3.0 (Machine Learning)EPA T.E.S.T. (Consensus QSAR)OECD QSAR Toolbox (Read-Across)Platform Consensus
Oral Rat LD50 ~850 mg/kg (Class 4: Harmful)785 mg/kg (Inside AD)810 mg/kg (Based on 5 analogues)Moderate Toxicity
Ames Mutagenicity Active (Confidence: 0.88)Positive (Consensus Score: 0.92)Positive (Alert: Nitroaromatic)Highly Positive
Hepatotoxicity Active (Confidence: 0.75)Not Directly ModeledAlert: Halogenated BenzenePotential Risk
Eco-Tox (Fathead Minnow LC50) Not Directly Modeled18.5 mg/L (Inside AD)22.1 mg/L (Trend Analysis)Aquatic Toxicant
Mechanistic Transparency Low (Black Box ML)Medium (Equations provided)High (Experimental analogues shown)N/A
Mechanistic Analysis of the Results

The consensus across all three platforms strongly indicates that 5-Bromo-1,3-dimethyl-2-nitrobenzene is a mutagenic hazard .

  • OECD QSAR Toolbox provided the why: Its profilers immediately flagged the nitro group for DNA binding via the hydroxylamine mechanism[9].

  • EPA T.E.S.T. provided the quantitative confidence: By utilizing the consensus of multiple QSAR models, it confirmed the molecule was well within the applicability domain of known mutagenic training sets[3].

  • ProTox 3.0 provided the systemic context: It accurately flagged hepatotoxicity, likely recognizing the lipophilic burden of the bromine atom combined with the reactive nitro group, a feature that pure structural alert systems sometimes under-weigh[10].

Conclusion & Best Practices

When evaluating novel or poorly characterized compounds like 5-Bromo-1,3-dimethyl-2-nitrobenzene, no single software tool should be treated as an absolute oracle.

  • Use ProTox 3.0 for rapid, early-stage drug discovery screening to flag off-target organ toxicities.

  • Use EPA T.E.S.T. when you require hard, quantitative estimates (like LD50 or LC50) backed by strict mathematical applicability domains for environmental risk assessments.

  • Use the OECD QSAR Toolbox for regulatory submissions where you must prove the mechanism of action and provide experimental analogue data to justify your read-across claims.

By combining the machine-learning speed of ProTox, the mathematical rigor of T.E.S.T., and the mechanistic transparency of the QSAR Toolbox, researchers can create a highly trustworthy, self-validating toxicological profile.

References

  • Banerjee, P., Kemmler, E., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2025). Toxicity Estimation Software Tool (TEST). US EPA Chemical Research. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD) & European Chemicals Agency (ECHA). (2024). OECD QSAR Toolbox. Available at: [Link]

Sources

Validation

Cost-benefit analysis of different synthetic routes to 5-Bromo-1,3-dimethyl-2-nitrobenzene

Executive Summary 5-Bromo-1,3-dimethyl-2-nitrobenzene is a highly substituted, sterically congested aromatic building block crucial for the development of advanced pharmaceutical intermediates and specialized materials....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1,3-dimethyl-2-nitrobenzene is a highly substituted, sterically congested aromatic building block crucial for the development of advanced pharmaceutical intermediates and specialized materials. Achieving its specific 1,2,3,5-tetrasubstitution pattern presents a significant synthetic challenge. The core issue lies in regioselectivity: placing a nitro group precisely between two methyl groups requires overcoming severe steric hindrance.

This guide objectively compares the two primary synthetic methodologies—Direct Electrophilic Nitration and the Amine-Directed Sandmeyer Pathway —evaluating their mechanistic causality, experimental protocols, and overall cost-benefit profiles to help researchers select the optimal route for scale-up and discovery.

The Regioselectivity Challenge: Theoretical Grounding

Before selecting a route, one must understand the electronic and steric forces at play. In a direct nitration of 5-bromo-m-xylene (1-bromo-3,5-dimethylbenzene), the electrophile faces a conflict. The bromine atom directs electrophilic attack to the ortho and para positions due to lone-pair conjugation stabilizing the Wheland intermediate . Simultaneously, the two methyl groups also direct ortho/para.

Electronically, the C2 position is highly activated (being ortho to both methyls and para to bromine). However, substitution at a position flanked by two existing substituents is generally disfavored due to severe steric hindrance . This "buttressing effect" means the kinetic product overwhelmingly results from attack at the less hindered C4/C6 positions.

G SM 5-Bromo-m-xylene (1-Bromo-3,5-dimethylbenzene) C2 C2 Position (Ortho to Me, Para to Br) SM->C2 C4 C4/C6 Position (Ortho to Me, Ortho to Br) SM->C4 NO2 Nitronium Ion (HNO3 / H2SO4) NO2->SM Electrophilic Attack Steric Severe Steric Hindrance (Between two Me groups) C2->Steric Prod4 5-Bromo-1,3-dimethyl- 4-nitrobenzene (Major Product, >80%) C4->Prod4 Kinetically favored Prod2 5-Bromo-1,3-dimethyl- 2-nitrobenzene (Minor Product, <20%) Steric->Prod2 Disfavored

Regioselectivity conflict and steric hindrance in the direct nitration of 5-bromo-m-xylene.

Route A: Direct Nitration of 5-Bromo-m-xylene

This classical approach relies on brute-force electrophilic aromatic substitution. While the raw materials are inexpensive, the thermodynamic and kinetic realities of the molecule make this route highly inefficient for isolating the 2-nitro isomer.

Causality & Mechanism

The reaction utilizes a standard mixed acid system to generate the nitronium ion ( NO2+​ ). Because the C2 position is sterically blocked, the reaction yields a mixture heavily skewed toward the 4-nitro isomer. Furthermore, the reaction temperature must be strictly controlled; elevated temperatures lead to poly-nitration and oxidative degradation of the methyl groups.

Experimental Protocol (Self-Validating System)
  • Mixed Acid Preparation: In a round-bottom flask submerged in an ice-water bath, slowly add 1.2 equivalents of concentrated H2​SO4​ to 1.0 equivalent of fuming HNO3​ with gentle swirling. Keep chilled to 0 °C.

  • Substrate Addition: Dissolve 5-bromo-m-xylene in a minimal amount of glacial acetic acid. Add this solution dropwise to the mixed acid, maintaining the internal temperature strictly between 0–5 °C.

  • Reaction Monitoring: Stir for 2 hours at 5 °C. Self-Validation: Quench a micro-aliquot in water, extract with EtOAc, and check via TLC (Hexane/EtOAc 9:1). The disappearance of the starting material and the appearance of two distinct, closely eluting spots (the 2-nitro and 4-nitro isomers) validate reaction completion.

  • Workup: Pour the mixture over crushed ice. Extract with dichloromethane (DCM), wash the organic layer with saturated aqueous NaHCO3​ until gas evolution ceases (ensuring complete acid neutralization), dry over MgSO4​ , and concentrate.

  • Purification: The critical bottleneck. The isomers must be separated via careful silica gel column chromatography or preparative HPLC, resulting in massive solvent consumption and low isolated yields of the target.

Route B: The Amine-Directed Sandmeyer Pathway (Recommended)

To bypass the steric limitations of direct nitration, a superior strategy utilizes 2,6-dimethylaniline. By leveraging the powerful directing effect of an amino group, regioselectivity is perfectly controlled. The amine is subsequently converted to the target nitro group via a diazonium intermediate .

Causality & Mechanism

The −NH2​ group is a dominant ortho/para director. Since the ortho positions are occupied by methyl groups, bromination is forced exclusively to the para position (C4), yielding 4-bromo-2,6-dimethylaniline. In the second stage, diazotization transforms the amine into a diazonium salt. The subsequent Sandmeyer nitration proceeds via a single-electron transfer (SET) from a copper catalyst to the diazonium ion, releasing N2​ gas and forming an aryl radical. This radical rapidly recombines with the nitrite anion. Because this is a direct substitution of the existing amine footprint, regioselectivity is absolute.

Workflow A 2,6-Dimethylaniline B Step 1: Bromination (Br2, AcOH, 0°C) A->B C 4-Bromo-2,6-dimethylaniline (Exclusive para-substitution) B->C Directing effect of -NH2 D Step 2: Diazotization (NaNO2, H2SO4, <5°C) C->D E Diazonium Intermediate (Temperature sensitive) D->E Formation of -N2+ F Step 3: Sandmeyer Nitration (NaNO2, Cu powder, rt) E->F G 5-Bromo-1,3-dimethyl-2-nitrobenzene (Target Molecule) F->G Radical-nucleophilic substitution

Step-by-step synthetic workflow of the highly regioselective Amine-Directed Sandmeyer Pathway.

Experimental Protocol (Self-Validating System)

Step 1: Regioselective Bromination

  • Dissolve 2,6-dimethylaniline in glacial acetic acid and cool to 0 °C.

  • Add 1.05 equivalents of Br2​ dropwise. The reaction is instantaneous.

  • Filter the resulting hydrobromide precipitate, wash with cold ether, and neutralize with 1M NaOH to afford pure 4-bromo-2,6-dimethylaniline.

Step 2: Diazotization and Nitration

  • Suspend 4-bromo-2,6-dimethylaniline in 20% aqueous H2​SO4​ and cool to 0 °C.

  • Slowly add an aqueous solution of NaNO2​ (1.1 eq). Maintain the temperature below 5 °C to prevent degradation into the corresponding phenol.

  • Self-Validation: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization. Destroy excess nitrous acid by adding a small amount of urea.

  • In a separate flask, prepare a vigorously stirred suspension of copper powder (or CuSO4​/Cu2​O ) and a large excess of NaNO2​ in water at room temperature.

  • Pour the cold diazonium solution into the copper/nitrite suspension. Rapid effervescence ( N2​ gas evolution) will occur.

  • Workup: Once gas evolution ceases, extract the aqueous mixture with DCM. Wash with brine, dry over MgSO4​ , and concentrate. The resulting product is highly pure 5-bromo-1,3-dimethyl-2-nitrobenzene, requiring minimal purification.

Quantitative Cost-Benefit Analysis

When evaluating these routes for scale-up or routine laboratory synthesis, the Amine-Directed Sandmeyer pathway vastly outperforms direct nitration, despite requiring an additional step. The hidden costs of chromatographic separation in Route A negate its initial raw material cheapness.

Performance MetricRoute A: Direct NitrationRoute B: Amine-Directed Sandmeyer
Regioselectivity Poor (<20% target isomer)Excellent (>95% target isomer)
Overall Yield 10–15% (after tedious purification)65–75% (over two steps)
Raw Material Cost LowModerate
Scalability Poor (Chromatography bottleneck)High (Easily isolated intermediates)
EHS Impact High corrosive acid wasteHeavy metal (Cu) waste, diazonium hazard

Conclusion & Recommendations

For researchers and drug development professionals synthesizing 5-Bromo-1,3-dimethyl-2-nitrobenzene, Route B (Amine-Directed Sandmeyer Pathway) is definitively recommended .

While Route A appears simpler on paper, the severe steric hindrance at the C2 position dictates that the desired molecule will only ever be a minor byproduct of the reaction. The Amine-Directed pathway elegantly bypasses this thermodynamic penalty by utilizing the absolute regiocontrol of the −NH2​ group followed by a footprint-exact functional group interconversion. This ensures high purity, eliminates the need for complex isomeric separations, and provides a robust, scalable self-validating system.

References

  • Title: Nitration of bromobenzene Source: Savita Pall and Chemistry URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-1,3-dimethyl-2-nitrobenzene

Comprehensive Safety & Operational Handling Guide: 5-Bromo-1,3-dimethyl-2-nitrobenzene As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic system of s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Handling Guide: 5-Bromo-1,3-dimethyl-2-nitrobenzene

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic system of scientifically grounded risk mitigation. When handling halogenated nitroaromatics like 5-Bromo-1,3-dimethyl-2-nitrobenzene, understanding the molecular behavior of the compound is the absolute prerequisite for designing an effective operational protocol. This guide synthesizes chemical properties with physiological mechanisms to provide a self-validating framework for safe handling, transfer, and disposal.

Executive Summary & Chemical Profile

5-Bromo-1,3-dimethyl-2-nitrobenzene is a functionalized nitroaromatic solid frequently utilized in drug development and materials science as a versatile synthetic building block (e.g., for reduction to anilines or palladium-catalyzed cross-coupling). While highly valuable, its structural motifs—a lipophilic aromatic ring, a nitro group, and a heavy halogen—dictate specific handling precautions to prevent dermal absorption and mucosal irritation.

Table 1: Quantitative Chemical Properties & Hazard Profile

PropertyValue / Specification
Chemical Name 5-Bromo-1,3-dimethyl-2-nitrobenzene
CAS Number 76435-22-8
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Physical Form Solid
Storage Conditions Sealed in a dry environment at room temperature
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)
GHS Signal Word Warning (GHS07)

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To effectively protect yourself, you must understand how the chemical interacts with biological systems. Nitroaromatic compounds possess a high degree of lipophilicity. This structural characteristic allows them to readily bypass the aqueous barriers of the body and partition directly into the lipid-rich stratum corneum of the skin[1].

While 5-Bromo-1,3-dimethyl-2-nitrobenzene is primarily categorized as a localized irritant (H315, H319, H335) rather than an acute systemic toxin, dermal absorption remains a critical vector. Once absorbed, nitroaromatics can undergo reductive metabolism catalyzed by cytochrome P450 and other reductases. This enzymatic processing generates reactive intermediates (such as phenylhydroxylamines) that induce oxidative stress, localized irritation, and in severe cases of systemic exposure to analogous compounds, methemoglobinemia[2]. Furthermore, because this compound is a solid, physical manipulation inevitably generates aerosolized micro-particulates, necessitating strict respiratory and ocular barriers to prevent deposition on mucous membranes.

ToxicityPathway Exposure Exposure Routes (Dermal / Inhalation) Absorption Systemic Absorption (Lipophilic Partitioning) Exposure->Absorption Penetrates stratum corneum or alveolar epithelium Metabolism Enzymatic Metabolism (Nitroreduction) Absorption->Metabolism Hepatic & dermal processing Impact Cellular Irritation & Oxidative Stress Metabolism->Impact Reactive intermediates

Caption: Mechanistic pathway of halogenated nitroaromatic systemic absorption and physiological impact.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE is strictly required. Every piece of equipment serves a specific, scientifically validated purpose.

Table 2: Required PPE and Mechanistic Causality

Anatomical TargetRequired PPE SpecificationMechanistic Causality & Rationale
Hands / Dermal Nitrile gloves (Double-gloved, ≥5 mil thickness)Nitrile provides robust chemical resistance against lipophilic halogenated organics. Double-gloving creates a fail-safe barrier against micro-punctures caused by the crystalline edges of the solid compound.
Eyes / Ocular Tight-fitting chemical safety gogglesThe compound causes serious eye irritation (H319). Standard safety glasses lack orbital seals, leaving the conjunctiva vulnerable to settling airborne dust generated during spatial transfer.
Respiratory Handling strictly within a Class II Fume Hood OR N95/P100 Particulate RespiratorMitigates inhalation of aerosolized particulates (H335). The fume hood provides active aerodynamic containment, while a respirator provides passive particulate filtration.
Body / Torso Standard lab coat (buttoned) with tight-fitting cuffsPrevents the insidious accumulation of micro-dust on the forearms, which can lead to delayed dermal absorption and localized dermatitis[2].

Operational Workflow: Precision Weighing and Transfer

This self-validating protocol ensures that the solid compound is transferred from the source container to a reaction vessel without generating airborne particulates or contaminating the exterior of the vessels.

Step 1: Environmental Preparation & Validation Ensure the chemical fume hood is operational and visually verify the flow monitor indicates a safe face velocity (typically 80-100 fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

Step 2: PPE Verification Don primary and secondary nitrile gloves, a fully buttoned lab coat, and safety goggles. Perform a visual inspection of the outer gloves for micro-tears before touching the chemical container.

Step 3: Static Mitigation Dry solids often hold static charges, causing them to "jump" and aerosolize upon opening. Wipe the exterior of the source container and the receiving vessel with a slightly damp, lint-free cloth, or use an anti-static zero-ion gun to neutralize the vessels.

Step 4: Controlled Dispensing Using a clean, grounded stainless-steel spatula, carefully transfer the required mass. Crucial Technique: Do not drop the solid from a height. Lower the spatula directly into the receiving vessel before depositing the material to minimize dust plumes.

Step 5: Securing & Decontamination Seal both the source and receiving vessels immediately after the transfer. Doff the outer layer of contaminated gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin before touching any external surfaces, door handles, or instrumentation.

Spill Response & Disposal Plan

In the event of an accidental release of the solid compound on the benchtop or floor, execute the following mitigation workflow.

Step 1: Immediate Isolation Halt all operations. If the spill occurs outside a fume hood, instruct personnel to step back to prevent tracking the solid throughout the laboratory.

Step 2: Dust Suppression (Critical Step) Do NOT dry-sweep the solid. Dry sweeping will aerosolize the irritant, drastically increasing inhalation exposure risks. Gently cover the spill with a damp absorbent pad or lightly mist the area with water to bind the particulates.

Step 3: Mechanical Collection Using a non-sparking scraper or a piece of disposable rigid cardboard, push the damp solid into a central pile. Transfer the collected material into a sealable, wide-mouth hazardous waste container.

Step 4: Chemical Decontamination Wash the affected surface thoroughly with a detergent-water solution. Because the compound is highly lipophilic, water alone is insufficient; surfactants (soap) are required to effectively lift and remove residual molecular traces from the surface.

Step 5: Waste Segregation Label the waste container clearly as "Halogenated Organic Solid Waste - Irritant" and transfer it to the central accumulation area for high-temperature incineration. Do not mix with aqueous or non-halogenated solvent waste.

SpillResponse Start 1. Solid Spill Detected Evacuate 2. Secure Area & Verify PPE Start->Evacuate Contain 3. Cover with Damp Absorbent (Dust Suppression) Evacuate->Contain Collect 4. Mechanically Collect (Non-sparking tools) Contain->Collect Dispose 5. Transfer to Halogenated Waste Container Collect->Dispose Decontaminate 6. Wash Surface with Soap & Water Dispose->Decontaminate

Caption: Step-by-step operational workflow for mitigating and clearing solid chemical spills.

References

  • Source: sigmaaldrich.
  • Source: Agency for Toxic Substances and Disease Registry | ATSDR (cdc.gov)
  • Source: GOV.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,3-dimethyl-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,3-dimethyl-2-nitrobenzene
© Copyright 2026 BenchChem. All Rights Reserved.